molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Cat. No.: B581418
CAS No.: 1201935-84-3
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (CAS 1201935-84-3) is an aromatic heterocyclic compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol. This chemical is a pyrazole derivative, a class of five-membered rings containing two adjacent nitrogen atoms known for their significant role in medicinal and agricultural chemistry . Pyrazole cores are stable, aromatic frameworks that serve as fundamental building blocks in a huge library of heterocyclic compounds . They are extensively investigated for a wide spectrum of biological activities, including anti-microbial, anticancer, anti-inflammatory, and antioxidant properties . As such, this compound is a valuable synthetic intermediate for researchers developing novel pharmacologically active molecules or functional materials . The compound should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-1-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKCJYFICPCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-84-3
Record name 4-amino-1-methyl-1H-pyrazole-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide on 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1201935-84-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. While detailed biological data for this specific molecule is limited in publicly available literature, this document consolidates its known chemical properties, plausible synthetic routes based on related compounds, and the broader context of the biological significance of the aminopyrazole scaffold.

Core Compound Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for its diverse pharmacological activities. Its chemical structure combines a pyrazole ring, an amino group, a methyl group, and a nitrile group, making it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1201935-84-3[1]
Molecular Formula C5H6N4[1]
Molecular Weight 122.13 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white powder[2]
Purity ≥98% (typical)[2]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for analogous aminopyrazole compounds. One common and efficient approach is a multi-component reaction.

General Experimental Protocol (Hypothetical): Three-Component Synthesis

This protocol is a generalized procedure based on the synthesis of similar 5-amino-1H-pyrazole-4-carbonitriles and should be optimized for the specific target compound.

Materials:

  • Methylhydrazine

  • Malononitrile

  • A suitable orthoformate derivative (e.g., triethyl orthoformate)

  • Ethanol (or another suitable solvent)

  • Catalytic amount of a base (e.g., piperidine or triethylamine)

Procedure:

  • To a stirred solution of methylhydrazine (1 equivalent) in ethanol, add malononitrile (1 equivalent) and the orthoformate derivative (1 equivalent).

  • Add a catalytic amount of a suitable base to the mixture.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -NH2).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification & Product A Methylhydrazine D One-Pot Reaction (Ethanol, Base Catalyst, Reflux) A->D B Malononitrile B->D C Orthoformate Derivative C->D E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The aminopyrazole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Numerous derivatives have shown potent activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

While no specific biological data for this compound has been found in the reviewed literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many aminopyrazole derivatives are potent inhibitors of kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and checkpoint kinase 1 (Chk1).

  • Inflammatory Diseases: Certain pyrazole-based compounds have demonstrated anti-inflammatory properties.

  • Infectious Diseases: The pyrazole nucleus is also found in some antimicrobial and antiviral agents.

Given the prevalence of the aminopyrazole core in kinase inhibitors, a representative signaling pathway that is often targeted by such compounds is the JAK-STAT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription Initiation Inhibitor Aminopyrazole Inhibitor (Hypothetical Target) Inhibitor->JAK Inhibition

References

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a detailed overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.

Molecular Structure and Properties

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, featuring a methyl group at the N1 position, an amino group at the C4 position, and a nitrile group at the C3 position.

Chemical Identifiers and Molecular Weight

The structural and physical properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous identification in databases and publications.

PropertyValueSource
Molecular Formula C₅H₆N₄PubChem[1]
Molecular Weight 122.13 g/mol PubChem[1]
IUPAC Name 4-amino-1-methylpyrazole-3-carbonitrilePubChem[1]
Canonical SMILES CN1C=C(C(=N1)C#N)NPubChem[1]
InChI InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3PubChem[1]
InChIKey MHUKCJYFICPCGZ-UHFFFAOYSA-NPubChem[1]
CAS Number 1201935-84-3PubChem[1], United States Biological[2]

Potential Applications

Substituted pyrazoles are a well-established class of compounds in the pharmaceutical and agrochemical industries. The specific functional groups on this compound, namely the amino and nitrile groups, provide versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules. Research into similar pyrazole-containing compounds suggests potential applications as enzyme inhibitors and modulators of various biological pathways.[3]

Experimental Protocols: A Generalized Synthesis Approach

A plausible synthetic route could involve the condensation of a suitable hydrazine with a functionalized acrylonitrile derivative. The following is a generalized conceptual workflow for the synthesis of such pyrazole derivatives.

G cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A Methylhydrazine C Condensation & Cyclization A->C B Acrylonitrile Derivative (e.g., with a leaving group and a precursor to the amino group) B->C D Quenching & Extraction C->D Reaction Mixture E Chromatography D->E Crude Product F This compound E->F Purified Product

A conceptual workflow for the synthesis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. It should be stored in a dark, inert atmosphere, and for long-term storage, in a freezer at -20°C.[5]

References

Biological activity of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This technical guide focuses on the biological activities of derivatives based on the this compound core structure. These compounds have garnered significant interest from researchers due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions with biological targets.[2] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation reaction of a β-diketone or its equivalent with a hydrazine derivative.[3][4] For aminopyrazole carbonitriles, a common route involves the reaction of a malononitrile derivative with a hydrazine. The following diagram illustrates a general synthetic pathway.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Substituted Hydrazine (e.g., Methylhydrazine) C Condensation Reaction A->C B Malononitrile Derivative (e.g., Ethoxymethylene malononitrile) B->C D 4-Amino-1-substituted- 1H-pyrazole-3-carbonitrile Derivative C->D Cyclization

Caption: General synthesis scheme for 4-aminopyrazole-3-carbonitrile derivatives.

Biological Activities

Derivatives of the aminopyrazole carbonitrile scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyrazole derivatives. Their mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[5][6][7]

Quantitative Data on Anticancer Activity

The cytotoxic activity of various pyrazole derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
7a Apoptosis InducerHepG2Liver Carcinoma6.1 ± 1.9[6][8]
7b Apoptosis InducerHepG2Liver Carcinoma7.9 ± 1.9[6][8]
12b EGFR InhibitorA549Lung Carcinoma8.21[7]
10 EGFR InhibitorA549Lung Carcinoma15.68[7]
L2 Cytotoxic AgentCFPAC-1Pancreatic Cancer61.7 ± 4.9[3][4]
L3 Cytotoxic AgentMCF-7Breast Cancer81.48 ± 0.89[3][4]

Doxorubicin, a standard reference drug, showed an IC50 of 24.7 ± 3.2 µM against the HepG2 cell line.[8] Erlotinib, a standard reference drug, showed an IC50 of 6.77 µM against the A549 cell line.[7]

Mechanism of Action: Induction of Apoptosis

Several potent pyrazole-indole hybrids have been shown to induce apoptosis in cancer cells.[6] Flow cytometry analysis revealed that treatment with compounds 7a and 7b led to a significant accumulation of cells in the Pre-G1 phase, indicative of apoptosis.[6] This was accompanied by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[6][8]

G cluster_pathway Apoptotic Pathway compound Pyrazole Derivative (e.g., 7a, 7b) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates caspase Caspase-3 (Executioner) bcl2->caspase Inhibits bax->caspase Activates apoptosis Apoptosis (Cell Death) caspase->apoptosis Executes G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of pyrazole derivatives for 24-48h. A->B C 3. Add MTT solution to each well and incubate for 3-4h. B->C D 4. Viable cells convert yellow MTT to purple formazan. C->D E 5. Add DMSO to dissolve formazan crystals. D->E F 6. Measure absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

References

Spectroscopic Profile of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (C₅H₆N₄, Molecular Weight: 122.13 g/mol ). Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on characteristic spectroscopic values of closely related pyrazole derivatives. The information is intended to guide researchers, scientists, and drug development professionals in the spectroscopic analysis of this compound and its analogs.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds. These values serve as a reference for the identification and characterization of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5Singlet1HC5-H
~ 4.5 - 5.5Broad Singlet2H-NH₂
~ 3.7Singlet3HN-CH₃

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 150C4-NH₂
~ 140C5
~ 115C≡N
~ 90C3-CN
~ 35N-CH₃
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3250Amino (-NH₂)N-H Stretch
~ 2220Nitrile (-C≡N)C≡N Stretch
1650 - 1580Pyrazole RingC=N, C=C Stretch
~ 1500Amino (-NH₂)N-H Bend
3050 - 3000Aromatic C-HC-H Stretch
2950 - 2850Methyl (-CH₃)C-H Stretch
Table 3: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio)Ion
~ 122[M]⁺ (Molecular Ion)
Fragments corresponding to loss of HCN, CH₃, NH₂[M - HCN]⁺, [M - CH₃]⁺, [M - NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from procedures for similar pyrazole compounds.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or ATR crystal before scanning the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., Electron Ionization - Time of Flight, EI-TOF).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions to obtain the mass spectrum, showing the molecular ion peak and fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for chemical synthesis and spectroscopic characterization.

A Technical Guide to Determining the Solubility of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The following protocols describe both qualitative and quantitative methods for assessing the solubility of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile in various solvents.

I. Qualitative Solubility Assessment

A qualitative assessment provides a rapid means to classify a compound's solubility in a range of common solvents and aqueous solutions of varying pH. This can offer initial insights into the compound's polarity and the presence of acidic or basic functional groups.

Materials and Equipment:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes

  • Solvents: Water (deionized), Diethyl ether, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Hexane

  • Aqueous solutions: 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)[1][2][3]

  • pH indicator paper[3]

Procedure: [1][2][4]

  • Initial Solvent Screening:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the selected solvent (e.g., water, ethanol, hexane) in small portions.

    • After each addition, shake the test tube vigorously for at least 60 seconds.[4]

    • Visually inspect the mixture to determine if the compound has completely dissolved. Record the substance as soluble, partially soluble, or insoluble.

  • Acid-Base Solubility Testing:

    • If the compound is found to be insoluble in water, proceed with tests in acidic and basic solutions.

    • Separately, to test tubes containing ~25 mg of the compound, add 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.

    • Vigorously mix and observe for dissolution. Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[1][2][3]

    • If the compound remains insoluble in the above, its solubility in cold, concentrated H₂SO₄ can be tested to identify compounds with neutral functional groups containing nitrogen or oxygen.[3]

II. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

  • This compound

  • Selected solvent(s)

  • Glass flasks with stoppers

  • Constant temperature shaker bath or orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the flask and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the analyte in the sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of the compound in the selected solvent at the specified temperature.

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not widely reported in publicly accessible scientific literature. Researchers are encouraged to use the experimental protocols outlined above to generate this data. For reference, a structurally similar compound, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, has been reported to be insoluble in water but soluble in ethanol, chloroform, and dimethyl sulfoxide.[5] This may provide some initial guidance for solvent selection.

The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Hexane25Shake-Flask

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility assessment of an organic compound.

Solubility_Workflow start Start: Add ~25 mg of Compound to a Test Tube add_water Add 0.75 mL Water and Shake Vigorously start->add_water observe_water Observe for Dissolution add_water->observe_water soluble_in_water Soluble in Water: Test with pH Paper observe_water->soluble_in_water Yes insoluble_in_water Insoluble in Water observe_water->insoluble_in_water No acidic Acidic (pH < 7) soluble_in_water->acidic pH < 7 basic Basic (pH > 7) soluble_in_water->basic pH > 7 neutral_soluble Neutral soluble_in_water->neutral_soluble pH = 7 add_hcl Add 0.75 mL 5% HCl insoluble_in_water->add_hcl observe_hcl Observe for Dissolution add_hcl->observe_hcl soluble_in_hcl Soluble: Compound is Basic (e.g., Amine) observe_hcl->soluble_in_hcl Yes insoluble_in_hcl Insoluble observe_hcl->insoluble_in_hcl No add_naoh Add 0.75 mL 5% NaOH insoluble_in_hcl->add_naoh observe_naoh Observe for Dissolution add_naoh->observe_naoh soluble_in_naoh Soluble: Compound is a Strong or Weak Acid observe_naoh->soluble_in_naoh Yes insoluble_in_naoh Insoluble: Compound is Neutral observe_naoh->insoluble_in_naoh No

Caption: Workflow for qualitative solubility testing.

References

The Versatile Scaffold: A Technical Guide to Pyrazole Carbonitrile Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lending its versatile scaffold to a plethora of therapeutic agents. The incorporation of a carbonitrile moiety further enhances the pharmacological profile, leading to a class of compounds—pyrazole carbonitriles—with significant potential across various disease areas. This technical guide provides an in-depth exploration of the applications of pyrazole carbonitrile compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising field.

Anticancer Applications: Targeting Key Signaling Pathways

Pyrazole carbonitrile derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth, proliferation, and angiogenesis. Notably, their activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) has been a major focus of investigation.[1][2]

Certain fused pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of dihydropyrano[2,3-c]pyrazole and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against the HEPG2 human cancer cell line.[1] Several of these compounds exhibited IC50 values in the sub-micromolar range, indicating potent activity.[1]

Quantitative Data: Anticancer Activity
Compound ClassTarget Cell LineKey CompoundsIC50 (µM)Reference DrugReference Drug IC50 (µM)
Dihydropyrano[2,3-c]pyrazolesHEPG21, 2, 8, 150.31 - 0.71Erlotinib10.6
Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidinesHEPG240.31 - 0.71Erlotinib10.6
Pyrazolo[3,4-d]pyrimidinesHEPG2120.71Erlotinib10.6
Pyrazole DerivativeHEPG2110.63Erlotinib10.6
Pyrazole-Indole HybridsHepG27a, 7b6.1 ± 1.9, 7.9 ± 1.9Doxorubicin24.7 ± 3.2
Bis-pyrazole derivativesSMMC7721, SGC7901, HCT116750.76 - 2.015-FU, ADM-
Phthalazine-piperazine-pyrazole conjugatesMCF7, A549, DU145260.96, 1.40, 2.16Etoposide-

Signaling Pathway Visualizations

EGFR_VEGFR_Inhibition cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PyrazoleCarbonitrile Pyrazole Carbonitrile Compound PyrazoleCarbonitrile->EGFR PyrazoleCarbonitrile->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole carbonitrile compounds.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (One-Pot Reaction)

This protocol describes a general, efficient, one-pot, three-component synthesis.[3][4][5]

  • Reaction Setup: In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or a water/ethanol mixture.[3][6] Introduce a catalyst, for which various options have been reported, including sodium chloride,[4] L-proline, or a reusable solid acid catalyst.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3][4] Microwave-assisted synthesis can also be employed to reduce reaction times.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[4] Wash the solid with a suitable solvent (e.g., cold ethanol). Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.[3]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., HEPG2, MCF-7, A549) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carbonitrile compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[7]

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of compounds against protein kinases.[1][9]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified recombinant human EGFR or VEGFR-2 enzyme, a suitable buffer, ATP, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: Add the pyrazole carbonitrile compounds at various concentrations to the reaction wells. Include a positive control inhibitor (e.g., erlotinib for EGFR, sorafenib for VEGFR-2) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Antimicrobial Applications: A Broad Spectrum of Activity

Pyrazole carbonitrile derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The presence of the cyano group and the pyrazole ring are thought to be crucial for their antimicrobial effects.[10]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismKey CompoundsMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Pyrazole DerivativeE. coli30.25Ciprofloxacin0.5
Pyrazole DerivativeS. epidermidis40.25Ciprofloxacin4
Pyrazole DerivativeA. niger21Clotrimazole2
Pyrazole DerivativeM. audouinii30.5Clotrimazole0.5
Pyrano[2,3-c]pyrazolesE. coli, K. pneumonia5c6.25--

Experimental Workflow Visualization

Antimicrobial_Screening_Workflow start Start prepare_compounds Prepare Stock Solutions of Pyrazole Carbonitriles start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum broth_dilution Perform Broth Microdilution Assay prepare_compounds->broth_dilution prepare_inoculum->broth_dilution incubate Incubate at Optimal Temperature and Time broth_dilution->incubate read_results Visually or Spectrophotometrically Determine Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole carbonitrile compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[12][13]

  • Preparation of Compounds: Prepare serial two-fold dilutions of the pyrazole carbonitrile compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the absorbance using a microplate reader.

Anti-inflammatory and Neuroprotective Effects

The therapeutic potential of pyrazole carbonitriles extends to inflammatory conditions and neurodegenerative diseases. Certain derivatives have shown potent anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[11][14] Furthermore, some compounds have demonstrated neuroprotective effects by suppressing neuroinflammation in microglial cells.[8][15][16]

Quantitative Data: Anti-inflammatory and Neuroprotective Activity
Compound ClassAssayKey CompoundIC50 (µM) / % InhibitionReference DrugReference Drug Value
Trisubstituted PyrazolesCarrageenan-induced rat paw edema2a, 2b, 3a, 6b, 7b, 9b84.39% - 89.57% inhibitionIndomethacin, Celebrex72.99%, 83.76%
Pyrazole DerivativeIL-6 suppression in BV2 cells6g9.562Dexamethasone, Celecoxib-
Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][17][18]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole carbonitrile compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Neuroprotective Activity (LPS-stimulated BV2 Microglial Cells)

This assay assesses the ability of compounds to suppress the inflammatory response in microglial cells, a key aspect of neuroprotection.[15][16][19]

  • Cell Culture: Culture BV2 microglial cells in a suitable medium.

  • Cytotoxicity Assay: First, determine the non-toxic concentrations of the pyrazole carbonitrile compounds on BV2 cells using the MTT assay as described previously.[19]

  • LPS Stimulation and Treatment: Pre-treat the BV2 cells with non-toxic concentrations of the compounds for a specific duration (e.g., 1-2 hours). Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Quantification of Inflammatory Mediators: After a further incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Alternatively, cell lysates can be used to analyze the expression of inflammatory markers by quantitative real-time PCR (qRT-PCR) or Western blotting.[19]

  • Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect of the compounds.

Conclusion

Pyrazole carbonitrile compounds represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable compounds. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the next generation of pyrazole-based drugs.

References

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its biological relevance, particularly as a potential kinase inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₆N₄. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₄[1]
Molecular Weight 122.13 g/mol [1]
CAS Number 1201935-84-3[1][2]
IUPAC Name This compound[1]
Canonical SMILES CN1C=C(C(=N1)C#N)N[1]
InChI Key MHUKCJYFICPCGZ-UHFFFAOYSA-N[1]

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a highly plausible and efficient method can be adapted from the synthesis of structurally similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3] The proposed synthesis involves the reaction of methylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile or by adaptation of a multi-component reaction. A potential synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methylhydrazine Methylhydrazine Reaction_Vessel Cyclocondensation in Ethanol Methylhydrazine->Reaction_Vessel Malononitrile_Dimer Malononitrile Dimer / (Ethoxymethylene)malononitrile Malononitrile_Dimer->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling & Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Purified Product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of analogous aminopyrazole carbonitriles.[3][4][5]

Materials:

  • Methylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Activated charcoal

  • Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/g of malononitrile derivative) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • For purification, dissolve the crude solid in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Data (Predicted)

Based on the analysis of structurally related aminopyrazole carbonitriles, the following spectroscopic characteristics are anticipated for this compound.

Spectroscopic DataPredicted Characteristics
¹H NMR Singlet for the N-methyl protons (δ ~3.5-3.8 ppm), a singlet for the pyrazole C-H proton (δ ~7.5-8.0 ppm), and a broad singlet for the amino (-NH₂) protons (δ ~4.5-5.5 ppm).
¹³C NMR Signals for the N-methyl carbon, the pyrazole ring carbons (including the carbonitrile-substituted carbon and the amino-substituted carbon), and the nitrile carbon (δ ~115-120 ppm).
IR (cm⁻¹) Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile group (~2220-2260 cm⁻¹), and C=C/C=N stretching of the pyrazole ring (~1500-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 122.13.

Biological Activity and Potential Applications

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[6] Notably, compounds featuring the 4-amino-1H-pyrazole core have emerged as potent inhibitors of protein kinases, particularly Janus kinases (JAKs).

Kinase Inhibition: Targeting the JAK/STAT Pathway

Abnormalities in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway are implicated in various diseases, including cancer and inflammatory disorders.[1][7] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAK inhibitors, with some exhibiting nanomolar IC₅₀ values against JAK1, JAK2, and JAK3.[1]

The general mechanism of the JAK/STAT signaling pathway is depicted below. Cytokine binding to its receptor induces the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Regulation Inhibitor 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole derivatives.
Quantitative Biological Data

While specific IC₅₀ values for this compound are not available in the reviewed literature, the following table presents the inhibitory activities of closely related 4-amino-(1H)-pyrazole derivatives against JAK kinases, demonstrating the potential potency of this chemical class.[1]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3f 3.42.23.5
11b Potent InhibitionPotent InhibitionPotent Inhibition
Ruxolitinib (Control) Potent InhibitionPotent InhibitionPotent Inhibition

Experimental Protocol for In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against specific kinases like JAKs, a standard in vitro kinase assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the specific substrate peptide. Include positive controls (a known inhibitor like Ruxolitinib) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. The synthetic accessibility of this scaffold, coupled with the potent and selective inhibitory activity of its derivatives against key signaling kinases like JAKs, makes it a valuable building block for the development of novel therapeutic agents for cancer and inflammatory diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-1-methyl-1H-pyrazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features allow for versatile modifications and interactions with the ATP-binding sites of various kinases, making it an attractive starting point for the design of targeted therapies. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the design and synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

The dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][2] Constitutive activation of JAKs is linked to oncogenesis, and several hematologic malignancies are associated with mutations in JAK2.[1] Therefore, inhibitors of the JAK family of kinases are of significant therapeutic interest.

Application I: Design and Synthesis of JAK Kinase Inhibitors

Derivatives of the 4-amino-1H-pyrazole scaffold have been successfully synthesized and demonstrated potent inhibitory activity against several members of the JAK family of kinases.[1][3] The 4-amino group of the pyrazole core can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, while the carbonitrile and methyl groups, along with substitutions at the amino group, can be modified to achieve desired potency and selectivity.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from a 4-amino-(1H)-pyrazole scaffold against JAK1, JAK2, and JAK3 kinases.

CompoundTarget KinaseIC50 (nM)[1][3]
3f JAK13.4
JAK22.2
JAK33.5
11b JAK115.6
JAK29.8
JAK321.3
Ruxolitinib JAK12.8
JAK24.5
JAK3322
Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of the synthesized compounds was evaluated against various human cancer cell lines.

CompoundCell LineIC50 (μM)[1][3]
3f PC-3 (Prostate Cancer)2.15
HEL (Erythroleukemia)1.89
K562 (Chronic Myelogenous Leukemia)1.57
MCF-7 (Breast Cancer)3.24
MOLT4 (Acute Lymphoblastic Leukemia)1.28
11b HEL (Erythroleukemia)0.35
K562 (Chronic Myelogenous Leukemia)0.37
Ruxolitinib HEL (Erythroleukemia)0.87
K562 (Chronic Myelogenous Leukemia)1.02

Experimental Protocols

Protocol 1: Synthesis of a 4-Amino-(1H)-pyrazole Derivative (Analogue of Compound 3f)

This protocol describes a general method for the synthesis of a potent JAK inhibitor starting from this compound.

Materials:

  • This compound

  • Appropriate aryl halide (e.g., 4-fluorobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs2CO3 (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compound

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Multi-well assay plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a multi-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene Target Gene STAT_dimer->Gene Translocates to Nucleus STAT->STAT_dimer Dimerizes Transcription Gene Transcription Gene->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazole-based drug.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Scaffold 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile Reaction Chemical Synthesis (e.g., Buchwald-Hartwig) Scaffold->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Anti-proliferative Cell-based Assay Characterization->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.

References

Application of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various agrochemicals. While not typically an end-product with direct pesticidal activity, its versatile chemical structure makes it a valuable intermediate for the development of potent herbicides, fungicides, and insecticides. The pyrazole ring system is a well-established pharmacophore in agrochemical discovery, known for its ability to interact with a wide range of biological targets in pests, weeds, and fungi. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical research.

Application as a Synthetic Intermediate

The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of more complex active ingredients. The amino and cyano functionalities on the pyrazole ring offer reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with desired biological activities.

Synthesis of Herbicides:

One of the most notable applications of aminopyrazole derivatives is in the synthesis of sulfonylurea herbicides. For instance, the closely related compound, ethyl 5-amino-1-methylpyrazole-4-carboxylate, is a key intermediate in the commercial production of Pyrazosulfuron-ethyl.[1] This herbicide is effective for the control of broad-leaved weeds, grasses, and sedges in rice cultivation by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid synthesis in plants.[2] The synthesis pathway highlights how the aminopyrazole core is elaborated to produce the final active molecule.

Synthesis of Insecticides:

Aminopyrazole carbonitriles are also foundational in the synthesis of phenylpyrazole insecticides, such as Fipronil and Ethiprole. These insecticides act as potent blockers of the GABA-regulated chloride channel in insects, leading to central nervous system disruption. The synthesis of these compounds often involves the modification of the amino and cyano groups of the pyrazole ring to introduce the necessary toxophoric elements.

Synthesis of Fungicides:

The pyrazole scaffold is a key component in many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). While direct synthesis from this compound is less commonly documented for commercial SDHIs, the general synthetic strategies for pyrazole-based fungicides often involve the derivatization of the amino group to form carboxamides, which are crucial for binding to the target enzyme.

Biological Activity of Pyrazole Derivatives

While this compound itself is not marketed as a pesticide, the derivatives synthesized from it exhibit a broad spectrum of biological activities. The following table summarizes the activity of some prominent agrochemicals derived from the aminopyrazole scaffold.

Agrochemical ClassExample CompoundTarget Pest/Weed/FungusMode of ActionEfficacy Data (Example)
Herbicide Pyrazosulfuron-ethylBroad-leaved weeds and sedges in riceAcetolactate synthase (ALS) inhibitorControls various weeds at low application rates.
Insecticide FipronilWide range of insect pestsGABA-gated chloride channel antagonistHighly effective against termites, ants, and fleas.
Fungicide PenthiopyradVarious fungal pathogensSuccinate dehydrogenase inhibitor (SDHI)Broad-spectrum fungicidal activity.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol describes a general method for the synthesis of aminopyrazole carbonitriles, which can be adapted for this compound.

Materials:

  • Malononitrile

  • Methylhydrazine

  • Orthoformate (e.g., triethyl orthoformate)

  • Solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium ethoxide, piperidine)

Procedure:

  • Step 1: Formation of Ethoxymethylenemalononitrile. React malononitrile with an orthoformate (e.g., triethyl orthoformate) in the presence of a catalyst (e.g., acetic anhydride) and heat the mixture. The product, ethoxymethylenemalononitrile, can be isolated by distillation under reduced pressure.

  • Step 2: Cyclization with Methylhydrazine. Dissolve ethoxymethylenemalononitrile in a suitable solvent such as ethanol.

  • Add methylhydrazine dropwise to the solution at room temperature. An exothermic reaction may occur.

  • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method for screening the fungicidal activity of compounds derived from this compound against various plant pathogenic fungi.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C.

  • Add the test compound solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • From a series of concentrations, the EC50 (effective concentration to inhibit 50% of growth) can be calculated using probit analysis.

Protocol 3: Greenhouse Herbicidal Activity Assay (Post-emergence)

This protocol describes a method for evaluating the post-emergence herbicidal activity of compounds derived from this compound on target weed species.[3][4]

Materials:

  • Test compounds formulated as a sprayable solution

  • Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots

  • Greenhouse with controlled temperature, light, and humidity

  • Laboratory spray chamber

  • Balance

Procedure:

  • Grow the target weed species in pots containing a standard potting mix in a greenhouse.[4]

  • Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves).

  • Prepare a series of spray solutions of the test compound at different concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). Include an untreated control (sprayed with the formulation blank).[4]

  • Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.[4]

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete kill).[4]

  • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

  • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Calculate the percent growth reduction compared to the untreated control.

  • The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.

Visualizations

G cluster_synthesis Synthesis of Agrochemicals from this compound cluster_herbicide Herbicide Synthesis cluster_insecticide Insecticide Synthesis cluster_fungicide Fungicide Synthesis A 4-Amino-1-methyl-1h- pyrazole-3-carbonitrile B Chemical Modification (e.g., Sulfonylation) A->B Step 1 D Chemical Modification (e.g., Phenylation, Halogenation) A->D Step 1 F Chemical Modification (e.g., Amide Formation) A->F Step 1 C Sulfonylurea Herbicide (e.g., Pyrazosulfuron-ethyl analogue) B->C Step 2 E Phenylpyrazole Insecticide (e.g., Fipronil analogue) D->E Step 2 G Pyrazole Fungicide (e.g., SDHI analogue) F->G Step 2 G cluster_workflow Agrochemical Screening Workflow A Test Compound (Pyrazole Derivative) B In Vitro Assay (e.g., Fungicidal Screen) A->B C Greenhouse Assay (e.g., Herbicidal Screen) A->C D Lead Compound Identification B->D Active C->D Active E Field Trials D->E

References

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Amino-1-methyl-1H-pyrazol-3-carbonitril ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie und der Agrochemie von großem Interesse ist. Die primäre Aminogruppe an Position 4 des Pyrazolrings dient als wichtiger Anknüpfungspunkt für die Synthese einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Verfahren zur Derivatisierung dieser Aminogruppe durch Acylierung, Sulfonylierung und Alkylierung. Die hier vorgestellten Protokolle sind für die Laborforschung und die frühe Phase der Arzneimittelentwicklung konzipiert.

Acylierung der Aminogruppe

Die Acylierung der Aminogruppe von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril führt zur Bildung von Amidderivaten. Diese Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylchlorid oder einem Anhydrid in Gegenwart einer Base durchgeführt.

Allgemeines Reaktionsschema:

Abbildung 1: Allgemeine Reaktionsgleichung für die Acylierung von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril.

Experimentelles Protokoll: Synthese von N-(3-Cyan-1-methyl-1H-pyrazol-4-yl)acetamid

  • Reaktionsaufbau: In einem trockenen 50-ml-Rundkolben werden 1,0 g (7,34 mmol) 4-Amino-1-methyl-1H-pyrazol-3-carbonitril in 20 ml wasserfreiem Dichlormethan (DCM) suspendiert.

  • Basenzugabe: 1,5 Äquivalente (1,53 ml, 11,01 mmol) Triethylamin (TEA) werden zu der Suspension gegeben. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt.

  • Zugabe des Acylierungsreagenz: 1,2 Äquivalente (0,63 ml, 8,81 mmol) Acetylchlorid, gelöst in 5 ml wasserfreiem DCM, werden langsam über einen Zeitraum von 15 Minuten zu der gerührten Suspension getropft.

  • Reaktionsdurchführung: Die Reaktionsmischung wird 4-6 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (Laufmittel: Ethylacetat/Hexan 7:3).

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit 20 ml Wasser versetzt. Die organische Phase wird abgetrennt, nacheinander mit 1 M Salzsäure (2 x 15 ml), gesättigter Natriumbicarbonatlösung (2 x 15 ml) und gesättigter Kochsalzlösung (1 x 15 ml) gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol oder durch Säulenchromatographie auf Kieselgel gereinigt.

Quantitative Daten (repräsentative Beispiele):

AcylierungsreagenzBaseLösungsmittelReaktionszeit (h)Ausbeute (%)
AcetylchloridTriethylaminDCM4-685-95
BenzoylchloridPyridinTHF6-880-90
Essigsäureanhydrid-Essigsäure2-4 (bei 80°C)90-98

Acylation_Workflow start Start reaktanden 4-Amino-1-methyl-1H-pyrazol- 3-carbonitril, Base, Lösungsmittel in Reaktionskolben geben start->reaktanden acylierung Acylierungsreagenz langsam zugeben reaktanden->acylierung reaktion Reaktion bei Raumtemperatur rühren acylierung->reaktion aufarbeitung Wässrige Aufarbeitung (Waschschritte) reaktion->aufarbeitung isolierung Trocknen, Filtrieren, Lösungsmittel entfernen aufarbeitung->isolierung reinigung Reinigung (Umkristallisation/Chromatographie) isolierung->reinigung produkt N-Acyliertes Produkt reinigung->produkt

Abbildung 4: Workflow für die Sulfonylierung.

Alkylierung der Aminogruppe

Die direkte N-Alkylierung der exocyclischen Aminogruppe ist anspruchsvoller als die der endocyclischen Stickstoffatome des Pyrazolrings. Reduktive Aminierung ist eine gängige Methode, um sekundäre oder tertiäre Amine zu synthetisieren. Hierbei wird das primäre Amin zunächst mit einem Aldehyd oder Keton zu einem Imin umgesetzt, welches anschließend in situ zu dem entsprechenden Amin reduziert wird.

Allgemeines Reaktionsschema (Reduktive Aminierung):

Abbildung 5: Allgemeine Reaktionsgleichung für die reduktive Aminierung von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril.

Experimentelles Protokoll: Synthese von 4-(Benzylamino)-1-methyl-1H-pyrazol-3-carbonitril

  • Reaktionsaufbau: In einem 100-ml-Rundkolben werden 1,0 g (7,34 mmol) 4-Amino-1-methyl-1H-pyrazol-3-carbonitril in 30 ml Methanol gelöst.

  • Aldehydzugabe: 1,0 Äquivalent (0,78 ml, 7,34 mmol) Benzaldehyd wird zu der Lösung gegeben, gefolgt von 2-3 Tropfen Eisessig als Katalysator.

  • Iminbildung: Die Mischung wird für 2 Stunden bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.

  • Reduktion: Die Reaktionsmischung wird in einem Eisbad auf 0 °C gekühlt. 1,5 Äquivalente (0,42 g, 11,01 mmol) Natriumborhydrid werden portionsweise über 30 Minuten zugegeben.

  • Reaktionsdurchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung für weitere 4 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in 30 ml Wasser aufgenommen und mit Ethylacetat (3 x 20 ml) extrahiert.

  • Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Laufmittel: Ethylacetat/Hexan) gereinigt.

Quantitative Daten (repräsentative Beispiele):

Aldehyd/KetonReduktionsmittelLösungsmittelReaktionszeit (h)Ausbeute (%)
BenzaldehydNaBH₄Methanol4-665-75
AcetonNaBH(OAc)₃Dichlorethan8-1260-70
CyclohexanonNaBH₄Methanol6-870-80

Workflow der reduktiven Aminierung:

Reductive_Amination_Workflow start Start reaktanden 4-Aminopyrazol, Aldehyd/Keton und Katalysator in Lösungsmittel geben start->reaktanden iminbildung Iminbildung bei Raumtemperatur reaktanden->iminbildung kuehlung Mischung auf 0°C kühlen iminbildung->kuehlung reduktion Reduktionsmittel portionsweise zugeben kuehlung->reduktion reaktion Reaktion bei Raumtemperatur rühren reduktion->reaktion aufarbeitung Lösungsmittel entfernen und wässrige Extraktion reaktion->aufarbeitung reinigung Reinigung (Säulenchromatographie) aufarbeitung->reinigung produkt N-Alkyliertes Produkt reinigung->produkt

Abbildung 6: Workflow für die reduktive Aminierung.

Charakterisierung der Derivate: Die strukturelle Aufklärung der synthetisierten Verbindungen erfolgt durch Standard-Analysemethoden:

  • NMR-Spektroskopie (¹H und ¹³C): Zur Bestätigung der Konstitution und Reinheit der Produkte.

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts.

  • Infrarotspektroskopie (IR): Zur Identifizierung funktioneller Gruppen (z.B. Amid- und Sulfonamid-Banden).

  • Schmelzpunktbestimmung: Zur Beurteilung der Reinheit kristalliner Produkte.

Sicherheitshinweise: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist zu tragen. Acylchloride, Sulfonylchloride und Reduktionsmittel wie Natriumborhydrid sind reaktiv und erfordern eine sorgfältige Handhabung.

Application Notes and Protocols for High-Throughput Screening of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities and favorable drug-like properties.[1] Compounds with a pyrazole core have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify its potential as a therapeutic agent. The following protocols are based on established HTS assays for pyrazole derivatives and can be adapted for the specific compound of interest.

Potential Therapeutic Applications

Based on the known activities of related pyrazole compounds, this compound is a candidate for screening in assays related to:

  • Oncology: Targeting key signaling pathways implicated in cancer progression, such as the Hippo signaling pathway.[1]

  • Inflammation: Investigating inhibitory effects on enzymes like cyclooxygenases (COX).[1]

  • Neurodegenerative Diseases: Assessing the ability to inhibit protein aggregation.[1]

Data Presentation: Hypothetical Screening Data

The following tables represent the type of quantitative data that could be generated from HTS assays involving this compound and other pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives in a YAP/TEAD Luciferase Reporter Assay [1]

Compound IDCell LineTargetPathwayIC50 (µM)
This compound (Hypothetical) HCT-116 YAP/TEAD Hippo Signaling TBD
This compound (Hypothetical) HepG-2 YAP/TEAD Hippo Signaling TBD
This compound (Hypothetical) MCF-7 YAP/TEAD Hippo Signaling TBD
Compound 4 (Reference)HCT-116YAP/TEADHippo Signaling7.67 ± 0.5
Compound 4 (Reference)HepG-2YAP/TEADHippo Signaling5.85 ± 0.4
Compound 4 (Reference)MCF-7YAP/TEADHippo Signaling6.97 ± 0.5
Sorafenib (Reference)HCT-116Multiple Kinase Inhibitor-5.47 ± 0.3
Sorafenib (Reference)HepG-2Multiple Kinase Inhibitor-9.18 ± 0.6
Sorafenib (Reference)MCF-7Multiple Kinase Inhibitor-7.26 ± 0.3

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives [1]

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
This compound (Hypothetical) COX-1 Inhibition TBD TBD
This compound (Hypothetical) COX-2 Inhibition TBD TBD
Compound 6b (Reference)COX-1 Inhibition>100>400
Compound 6b (Reference)COX-2 Inhibition0.25
Compound 9b (Reference)COX-1 Inhibition>100>400
Compound 9b (Reference)COX-2 Inhibition0.25

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for a high-throughput screening assay.

Hippo_Signaling_Pathway cluster_nucleus Nucleus Ext_Signal External Signals (e.g., Cell Density, Mechanical Stress) MST1_2 MST1/2 Ext_Signal->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & promotes degradation TEAD TEAD YAP_TAZ->TEAD binds Nucleus Nucleus YAP_TAZ->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression activates Inhibition_Node Inhibition of YAP/TAZ-TEAD Interaction Inhibition_Node->TEAD inhibits Compound 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile Compound->Inhibition_Node

Caption: Hippo Signaling Pathway and potential point of inhibition.

HTS_Workflow Plate_Prep 1. Plate Preparation (HEK293T cells in 96-well plates) Transfection 2. Transfection (TEAD luciferase reporter and control plasmids) Plate_Prep->Transfection Compound_Addition 3. Compound Addition (Serial dilutions of this compound) Transfection->Compound_Addition Incubation 4. Incubation (24 hours) Compound_Addition->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Luciferase Assay (Measure Firefly and Renilla luminescence) Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Normalize, calculate % inhibition, determine IC50) Luciferase_Assay->Data_Analysis

Caption: High-Throughput Screening Workflow for a Luciferase Reporter Assay.

Experimental Protocols

YAP/TEAD Luciferase Reporter Assay for Anticancer Activity

This assay is designed to identify compounds that inhibit the interaction between YAP/TAZ and TEAD, which is crucial for the transcriptional activation of genes involved in cell proliferation and survival.[1]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • TEAD luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound dissolved in DMSO

  • Dual-luciferase assay kit

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HEK293T cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • Transfection:

    • Co-transfect the cells with the TEAD luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the compound-containing medium.

    • Include appropriate vehicle controls (DMSO) and positive controls if available.

    • Incubate for an additional 24 hours.[1]

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[1]

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[1]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[1]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.[1]

SOD1 Aggregation Assay for Neuroprotection

This high-content screening assay is used to identify compounds that inhibit the aggregation of mutant SOD1 protein, a hallmark of some forms of amyotrophic lateral sclerosis (ALS).

Materials:

  • HEK293 cells stably expressing a mutant SOD1-YFP fusion protein (HEK293-SOD1-YFP)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound dissolved in DMSO

  • Proteasome inhibitor (e.g., ALLN or MG132) to induce aggregation

  • Hoechst 33342 nuclear stain

  • 384-well clear-bottom imaging plates

  • High-content imaging system and analysis software

Protocol:

  • Cell Seeding:

    • Culture HEK293-SOD1-YFP cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.[1]

  • Compound Addition:

    • Prepare a working stock of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Using a liquid handler, add 10 µL of the compound solution to each well (for a final concentration range, e.g., 1-20 µM).

    • Include positive (no compound) and negative (no inducer) controls.

    • Incubate the plate for 24 hours at 37°C.[1]

  • Induction of Aggregation:

    • Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium.

    • Add 10 µL of the inducer solution to all wells except the negative controls.

    • Incubate the plate for an additional 24 hours at 37°C.[1]

  • Staining and Imaging:

    • Add Hoechst 33342 to all wells for nuclear staining.

    • Acquire images of the cells using a high-content imaging system, capturing both the YFP (SOD1 aggregates) and DAPI (nuclei) channels.

  • Data Analysis:

    • Use image analysis software to identify and count the number of cells with SOD1-YFP aggregates.

    • Normalize the number of aggregate-containing cells to the total number of cells (determined by nuclear count).

    • Calculate the percentage of inhibition of aggregation for each compound concentration relative to the positive control.

    • Determine the EC50 values for active compounds.

References

Application Notes and Protocols for the Quantification of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following analytical methods are proposed based on established techniques for structurally similar compounds. These protocols have not been validated for 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile and must be fully developed and validated by the end-user for their specific matrix and instrumentation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances. This document provides detailed, proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

Proposed Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

1.1.2. Chromatographic Conditions A typical starting point for method development would be a reverse-phase separation on a C18 column.

ParameterProposed Condition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (This should be optimized by determining the UV-max of the compound)

1.1.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol and diluting it with the initial mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the expected performance of a validated HPLC-UV method.

ParameterHypothetical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Weigh Reference Standard ds Dissolve in Methanol (Stock Solution) ss->ds ws Prepare Working Standards (1-100 µg/mL) ds->ws inj Inject into HPLC ws->inj sp Prepare Sample Solution filt Filter through 0.45 µm filter sp->filt filt->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (254 nm) sep->det cal Generate Calibration Curve det->cal quant Quantify Sample Concentration det->quant cal->quant rep Report Results quant->rep

HPLC-UV Experimental Workflow for Quantification.

Proposed Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2.1.2. LC-MS/MS Conditions Method development would begin with infusion of the analyte to determine precursor and product ions.

ParameterProposed Condition
LC System A high-performance liquid chromatography system.
Mass Spectrometer A triple quadrupole mass spectrometer.
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion. For C₅H₆N₄ (MW: 122.13), the precursor ion would likely be [M+H]⁺ at m/z 123.1. Product ions would need to be determined experimentally.

2.1.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the expected performance of a validated LC-MS/MS method.

ParameterHypothetical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be assessed

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard sample->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex cent Centrifuge vortex->cent super Collect Supernatant cent->super inj Inject into LC-MS/MS super->inj sep Chromatographic Separation inj->sep ion Electrospray Ionization (ESI+) sep->ion msms Tandem Mass Spectrometry (MRM) ion->msms integ Peak Integration msms->integ ratio Calculate Analyte/IS Ratio integ->ratio cal Quantify using Calibration Curve ratio->cal rep Report Results cal->rep

LC-MS/MS Experimental Workflow for Quantification.

Method Validation Considerations

Any developed method for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

For LC-MS/MS methods in biological matrices, additional validation parameters such as matrix effect, recovery, and carryover should also be thoroughly investigated.

Application Notes and Protocols: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile as a Versatile Building Block for Fused Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile is a highly functionalized pyrazole derivative that serves as a valuable starting material for the synthesis of a variety of fused pyrazole ring systems. Its strategic placement of amino and cyano groups on the pyrazole core allows for facile construction of pyrazolo[3,4-d]pyrimidines and other related heterocyclic scaffolds. These fused pyrazoles are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, making them privileged structures for targeting a range of biological entities, particularly protein kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fused pyrazoles with potential therapeutic applications.

Synthesis of Fused Pyrazoles

The primary application of this compound is in the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through several synthetic routes, primarily involving cyclization reactions with one-carbon or two-carbon synthons.

Route 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

A common and direct method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines is the reaction of the aminonitrile with formamide. This reaction proceeds through an initial formation of a formimidamide intermediate, followed by an intramolecular cyclization.

G A 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile C Heat A->C B Formamide (HCONH2) B->C D 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D Cyclization

Figure 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Route 2: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

The reaction with urea or a urea equivalent provides a route to the corresponding pyrazolo[3,4-d]pyrimidine-4,6-diones. This typically involves a two-step process in which the aminonitrile is first hydrolyzed to the corresponding carboxamide, followed by cyclization with urea or oxalyl chloride.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclization A 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile C 4-Amino-1-methyl-1H- pyrazole-3-carboxamide A->C H2O B Acid or Base (e.g., H2SO4) B->C D 4-Amino-1-methyl-1H- pyrazole-3-carboxamide F Heat D->F E Urea or Oxalyl Chloride E->F G 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione F->G

Figure 2: Two-step synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of fused pyrazoles from aminopyrazole precursors. While specific data for the 1-methyl derivative is limited, the provided data for analogous structures serve as a valuable reference.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Carbonitriles

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormamide-19081-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHigh[1]
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrileFormamide-Reflux-1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine-[2]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileFormamide---1-[8-(Trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine-[3]

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine-4,6-diones

Starting MaterialReagentSolventTemperature (°C)TimeProductYield (%)Reference
5-Amino-1-methyl-1H-pyrazole-4-carboxamideOxalyl chlorideTolueneRefluxOvernight1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione92[4]
5-Amino-1H-pyrazole-4-carboxamideUrea-19021H-Pyrazolo[3,4-d]pyrimidine-4,6-diol75
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideUrea-Fusion-1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione-[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is a general method adapted from the Robins synthesis of pyrazolo[3,4-d]pyrimidines.[6]

Materials:

  • This compound

  • Formamide

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 eq) and formamide (10-20 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux (approximately 180-200 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Protocol 2: Two-Step Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This protocol involves the initial hydrolysis of the nitrile to a carboxamide, followed by cyclization.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • This compound (1.0 eq) is added portion-wise to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.

  • The mixture is stirred at room temperature for 24-48 hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 4-amino-1-methyl-1H-pyrazole-3-carboxamide.

Step 2: Cyclization to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [4]

Materials:

  • 4-Amino-1-methyl-1H-pyrazole-3-carboxamide

  • Oxalyl chloride

  • Dry toluene

  • Diethyl ether

Procedure:

  • A mixture of 4-amino-1-methyl-1H-pyrazole-3-carboxamide (700 mg, 5.00 mmol) and oxalyl chloride (0.5 ml, 1.2 eq) in dry toluene (20 ml) is refluxed overnight.[4]

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried to give 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.[4] The reported yield for a similar reaction is 92%.[4]

Biological Applications and Signaling Pathways

Fused pyrazoles, particularly pyrazolo[3,4-d]pyrimidines, are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases. Their structural resemblance to adenine allows them to compete with ATP for the kinase binding site.

Targeting Cyclin-Dependent Kinases (CDKs)

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway CyclinE Cyclin E Active_CDK2 Active Cyclin E/CDK2 CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 Rb Rb Active_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->Active_CDK2 Inhibition

Figure 3: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Targeting Discoidin Domain Receptors (DDRs)

Discoidin Domain Receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and are implicated in cancer progression and fibrosis. Pyrazolo[3,4-d]pyrimidines have been explored as inhibitors of DDR1.

DDR1_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Active_DDR1 Active (Dimerized & Phosphorylated) DDR1 DDR1->Active_DDR1 Dimerization & Autophosphorylation SHC SHC Active_DDR1->SHC Recruits & Phosphorylates GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->Active_DDR1 Inhibition

Figure 4: Overview of the DDR1 signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidines.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of medicinally relevant fused pyrazoles. The straightforward conversion to pyrazolo[3,4-d]pyrimidines, coupled with the significant biological activities of these products, makes this starting material a valuable tool for drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel fused pyrazole derivatives.

References

Application Notes and Protocols for N-Alkylation of 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry and drug development, as the pyrazole scaffold is a core component of numerous biologically active compounds. Specifically, N-substituted 4-aminopyrazoles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. The regioselectivity of N-alkylation on the pyrazole ring (N1 vs. N2) is a critical parameter that significantly influences the pharmacological properties of the final molecule. This document provides detailed experimental procedures for the N-alkylation of 4-aminopyrazoles, focusing on common and effective methodologies.

General Reaction Scheme

The N-alkylation of a 4-aminopyrazole typically proceeds via the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent can influence the regioselectivity and overall yield of the reaction.

G cluster_0 N-Alkylation of 4-Aminopyrazole 4-Aminopyrazole 4-Aminopyrazole Product N-Alkyl-4-aminopyrazole 4-Aminopyrazole->Product Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General reaction components for N-alkylation.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes quantitative data from various reported methods for the N-alkylation of pyrazole derivatives. While specific yields for 4-aminopyrazoles may vary, this provides a comparative overview of different reaction conditions.

MethodSubstrate ExampleAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (N1:N2)Reference
Base-Mediated Alkylation Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃DMFRT - 804 - 24HighVariable[1]
Base-Mediated Alkylation 4-NitropyrazoleVarious Alcohols- (Mitsunobu)THFRT-GoodN1 selective[2]
Michael Reaction 1H-pyrazolesMichael AcceptorsCatalyst-free--->90>99.9:1 (N1)[3][4][5]
Phase-Transfer Catalysis 4-IodopyrazoleBenzyl bromideKOHToluene (opt.)RT - 801 - 6High-[6]
Masked Methylation Pyrazole substratesα-Halomethylsilanes----Good92:8 to >99:1 (N1)[7]

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation of a 4-Aminopyrazole Derivative

This protocol describes a general procedure for the N-alkylation of a 4-aminopyrazole using a carbonate base in DMF.

Materials:

  • 4-Aminopyrazole derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-aminopyrazole derivative (1.0 eq) and anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Add potassium carbonate (1.5 - 2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise to the suspension.[1]

  • Allow the reaction to stir at the desired temperature (room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[1]

G cluster_workflow Experimental Workflow: Base-Mediated N-Alkylation A 1. Dissolve 4-aminopyrazole in anhydrous DMF B 2. Add K₂CO₃ and stir A->B C 3. Add alkylating agent dropwise B->C D 4. Stir at desired temperature (Monitor by TLC/LC-MS) C->D E 5. Workup: Dilute with EtOAc, wash with NaHCO₃ and brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by flash chromatography F->G

Caption: Workflow for base-mediated N-alkylation.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is an alternative method for the N-alkylation of pyrazoles, particularly useful for introducing primary and secondary alkyl groups from the corresponding alcohols.[2]

Materials:

  • 4-Aminopyrazole derivative (e.g., 4-nitropyrazole as a precursor) (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 4-aminopyrazole derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified directly by flash column chromatography to isolate the N-alkylated product. Often, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct can be challenging to remove completely.

Signaling Pathways and Logical Relationships

The regioselectivity of N-alkylation is a critical consideration. The following diagram illustrates the factors that can influence the formation of N1 versus N2 isomers.

G cluster_regioselectivity Factors Influencing N-Alkylation Regioselectivity Factors Reaction Conditions Base Base Factors->Base Solvent Solvent Factors->Solvent Temperature Temperature Factors->Temperature Sterics Steric Hindrance Factors->Sterics Electronics Electronic Effects Factors->Electronics N1_Product N1-Alkylated Product N2_Product N2-Alkylated Product Base->N1_Product Base->N2_Product Solvent->N1_Product Solvent->N2_Product Temperature->N1_Product Temperature->N2_Product Sterics->N1_Product Less hindered N Sterics->N2_Product More hindered N Electronics->N1_Product Electronics->N2_Product

Caption: Factors governing N1 vs. N2 alkylation.

Conclusion

The N-alkylation of 4-aminopyrazoles is a versatile and essential reaction in the synthesis of pharmaceutically relevant molecules. The choice of methodology, including base-mediated alkylation or the Mitsunobu reaction, should be guided by the specific substrate, the desired alkyl group, and the required regioselectivity. Careful optimization of reaction parameters such as base, solvent, and temperature is crucial for achieving high yields and the desired isomeric product. The protocols and data presented herein serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related aminopyrazole derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Verify the purity and reactivity of starting materials. - Consider a different solvent or catalyst system. For related syntheses, polar solvents like ethanol:water mixtures or water have shown to improve yields.[1]
Sub-optimal reaction conditions.- Optimize the molar ratios of reactants. - Screen different catalysts. CoCeO2 nanoparticles have been effective in similar multi-component reactions.[1]
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Analyze the reaction mixture at different time points to check for product degradation.
Formation of Impurities/Side Products Competing side reactions.- Adjust the reaction temperature. Lower temperatures may favor the desired product. - Modify the order of reagent addition. - The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in the synthesis of similar pyrazoles.[2]
Impure starting materials.- Purify all reactants and solvents before use.
Reaction Stalls Before Completion Catalyst deactivation.- Add a fresh portion of the catalyst. - Ensure the reaction environment is free from catalyst poisons.
Reversible reaction reaching equilibrium.- Consider removing a byproduct to shift the equilibrium towards the product side (e.g., removal of water).
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After reaction completion, cool the mixture to induce precipitation. - If the product remains in solution, perform an extraction with a suitable solvent. The product of a similar synthesis was extracted with dichloromethane.[3]
Formation of an emulsion during workup.- Add a saturated brine solution to break the emulsion. - Centrifuge the mixture to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common approach for synthesizing aminopyrazole carbonitriles involves the condensation reaction of a hydrazine derivative with a suitable three-carbon nitrile precursor. For this compound, this would typically involve the reaction of methylhydrazine with a derivative of malononitrile. One-pot multicomponent reactions are also efficient methods for synthesizing similar pyrazole structures.[4]

Q2: How can I improve the regioselectivity of the cyclization step?

The regioselectivity of the pyrazole ring formation can be influenced by the solvent and the substituents on the reactants. Studies on related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have shown that using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can lead to excellent regioselectivity, often yielding a single isomer.[2]

Q3: What are the key parameters to consider for optimizing the reaction yield?

Several factors can be optimized to improve the yield:

  • Solvent: The choice of solvent is critical. For similar pyrazole syntheses, a mixture of ethanol and water, or even water alone, has been shown to significantly increase yields compared to non-polar solvents.[1]

  • Catalyst: The use of a catalyst can be essential. While some reactions proceed with a base catalyst like triethylamine, others may benefit from metal-based catalysts.[1] In some cases, a nitrile solvent itself can act as a promoter, leading to faster reactions and higher conversions.[5]

  • Temperature: The optimal temperature will depend on the specific reactants and solvent used. It is advisable to screen a range of temperatures to find the ideal condition.

  • Reactant Ratios: Stoichiometric or a slight excess of one reactant may be necessary to drive the reaction to completion.

Q4: Are there any common side reactions to be aware of?

In the synthesis of aminopyrazoles, the formation of isomeric products is a common issue. For instance, depending on the cyclization conditions, a 3-amino or 5-amino pyrazole can be formed. Additionally, incomplete cyclization can lead to hydrazide intermediates as impurities. Careful control of reaction conditions and purification are necessary to isolate the desired product.

Experimental Protocols

General Protocol for the Synthesis of Aminopyrazole Carbonitriles (adapted from related syntheses)

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the malononitrile derivative (1 equivalent) in the chosen solvent (e.g., ethanol, ethanol:water, or water).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1-1.2 equivalents).

  • Addition of Aldehyde/Ketone (for multi-component reaction): If following a multi-component approach, add the aldehyde or ketone component (1 equivalent).

  • Catalyst Addition: Introduce the catalyst (e.g., triethylamine, or a heterogeneous catalyst like CoCeO2 NPs).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and perform an extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvents on the Yield of a Related Pyrano[2,3-c]pyrazole Synthesis

This data is for a one-pot, four-component condensation reaction to synthesize pyrano[2,3-c]pyrazole derivatives and should be used as a reference for solvent screening.[1]

SolventYield (%)
TetrahydrofuranLow
TolueneLow
ChloroformModerate
DichloromethaneModerate
EthanolModerate
Ethanol:Water80
Water97
Table 2: Effect of Catalyst Loading on the Yield of a Related Pyrano[2,3-c]pyrazole Synthesis

This data is for a model reaction using CoCeO2 nanoparticles as a catalyst and should be considered as a starting point for catalyst optimization.[1]

Catalyst Amount (g)Yield (%)
No CatalystTrace
0.01Lower
0.02Optimal
> 0.02No significant improvement

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Prepare Reactants (Malononitrile derivative, Methylhydrazine) mix Mix Reactants & Solvent reactants->mix solvent Select Solvent (e.g., Ethanol, Water) solvent->mix add_catalyst Add Catalyst (e.g., Triethylamine) mix->add_catalyst heat Heat to Optimal Temperature add_catalyst->heat monitor Monitor with TLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 sol1a Optimize Conditions (Temp, Time, Ratios) cause1->sol1a sol1b Change Solvent/Catalyst cause1->sol1b sol2a Adjust Temperature cause2->sol2a sol2b Modify Reagent Addition cause2->sol2b sol3a Inert Atmosphere cause3->sol3a sol3b Reduce Reaction Time cause3->sol3b

Caption: Troubleshooting guide for low yield in aminopyrazole synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, such as low yields, unexpected side products, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my pyrazole synthesis. What are the common causes and how can I fix it?

A1: Low yields in pyrazole synthesis, particularly in classic routes like the Knorr synthesis, are a frequent issue. The problem often originates from the purity of starting materials, reaction conditions, or the inherent reactivity of your substrates.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure.[1][2][3] Impurities can trigger side reactions, consuming reagents and complicating purification.[3] Hydrazine reagents, in particular, can degrade over time and are often the source of colored impurities.[1] Using a freshly opened bottle or purifying the hydrazine beforehand is recommended.[2]

  • Optimize Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes help drive the reaction to completion.[2][4]

  • Evaluate Reaction Conditions: Temperature, solvent, pH, and reaction time are critical.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid decomposition or side product formation over extended periods.[1][5]

  • Consider Catalysis: For Knorr-type syntheses, the reaction is often catalyzed by acid. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become highly acidic, potentially promoting the formation of colored byproducts.[5] Adding a mild base, such as sodium acetate, can buffer the pH and lead to a cleaner reaction.[5]

Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a well-known challenge when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[4] The outcome is governed by a delicate balance of steric and electronic factors.[2]

Strategies to Control Regioselectivity:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If one side of your dicarbonyl has a bulky substituent (like a tert-butyl group), the hydrazine's substituted nitrogen (N1) will likely attack the other, less hindered carbonyl.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack for the more nucleophilic nitrogen atom of the hydrazine.

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the proportion of one regioisomer over the other compared to standard solvents like ethanol.[2]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which carbonyl it attacks first. Acidic conditions can protonate the substituted nitrogen, favoring attack by the terminal -NH2 group.

// Nodes sub [label="Unsymmetrical\n1,3-Dicarbonyl +\nHydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; pathA [label="Attack at Carbonyl A", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pathB [label="Attack at Carbonyl B", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; isoA [label="Regioisomer A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isoB [label="Regioisomer B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; control [label="Control Factors:\n- Sterics\n- Electronics\n- Solvent (e.g., HFIP)\n- pH", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges sub -> pathA [color="#34A853", label="Pathway 1"]; sub -> pathB [color="#EA4335", label="Pathway 2"]; pathA -> isoA [color="#34A853"]; pathB -> isoB [color="#EA4335"]; control -> sub [style=dotted, arrowhead=none, color="#5F6368"]; } caption: "Competing pathways in the formation of pyrazole regioisomers."

Q3: My reaction seems to stall at the hydrazone intermediate and is not cyclizing. How can I push the reaction to completion?

A3: Incomplete cyclization is a common hurdle where the initial condensation occurs to form a stable hydrazone intermediate, but the subsequent intramolecular cyclization to form the pyrazole ring does not proceed efficiently.

Troubleshooting Steps:

  • Increase Temperature: Often, the cyclization step requires more thermal energy than the initial condensation. Refluxing the reaction mixture may be necessary to overcome the activation energy barrier for the ring-closing step.

  • Add an Acid Catalyst: The cyclization is typically acid-catalyzed. If you are not using a hydrazine salt or an acidic solvent, the reaction may stall. Adding a catalytic amount of an acid like acetic acid, p-toluenesulfonic acid, or even a few drops of concentrated HCl can promote cyclization.

  • Change the Solvent: The choice of solvent can influence the stability of the intermediate and the transition state of the cyclization. Switching to a higher-boiling point solvent (e.g., toluene, xylene) can allow for higher reaction temperatures. Protic solvents can also facilitate the necessary proton transfers.

  • Water Removal: The cyclization step involves the elimination of a molecule of water. Removing water as it is formed can help drive the equilibrium towards the pyrazole product. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

// Nodes start [label="Start: 1,3-Dicarbonyl + Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Reaction Stalled:\nHydrazone Intermediate", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Goal: Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

ts1 [label="Increase\nTemperature", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts2 [label="Add Acid\nCatalyst", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts3 [label="Change\nSolvent", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts4 [label="Remove\nWater", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Initial Condensation"]; intermediate -> end [style=dotted, arrowhead=open, label="Desired Cyclization"]; intermediate -> ts1 [color="#EA4335", style=dashed, arrowhead=curve]; intermediate -> ts2 [color="#EA4335", style=dashed, arrowhead=curve]; intermediate -> ts3 [color="#EA4335", style=dashed, arrowhead=curve]; intermediate -> ts4 [color="#EA4335", style=dashed, arrowhead=curve]; ts1 -> end [color="#34A853"]; ts2 -> end [color="#34A853"]; ts3 -> end [color="#34A853"]; ts4 -> end [color="#34A853"]; } caption: "Troubleshooting workflow for incomplete cyclization."

Data Summary: Regioselectivity Control

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes results from a study on the reaction of various 1,3-dicarbonyl derivatives with methylhydrazine, demonstrating the dramatic effect of fluorinated alcohol solvents.[2]

EntryDicarbonyl Substituent (R)SolventRegioisomer Ratio (2:3)Combined Yield (%)
12-FurylEtOH80:2075
22-FurylTFE95:578
32-FurylHFIP>98:285
4PhenylEtOH70:3080
5PhenylHFIP95:588
64-ChlorophenylEtOH65:3572
74-ChlorophenylHFIP>98:282

Data adapted from studies on fluorinated tebufenpyrad analogs.[2] Isomer 2 corresponds to the pyrazole with the N-methyl group adjacent to the trifluoromethyl-substituted carbon.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Optional: Acid catalyst (e.g., catalytic HCl) or Base (e.g., sodium acetate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Slowly add the hydrazine derivative to the solution at room temperature.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[5] An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[5] Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by vacuum filtration.[4] Alternatively, the solvent can be removed under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to remove any unreacted starting materials or side products.[4][5]

References

Technical Support Center: Purification of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile. The information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address potential issues during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: Oiling out can be a significant challenge. Here are a few strategies to induce solidification:

  • Trituration: Add a small amount of a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization.

  • Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Slowly evaporate the solvent mixture on a rotary evaporator. The gradual change in solvent polarity can promote crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

Q2: I am having difficulty removing a persistent, polar impurity that co-elutes with my product during column chromatography. What can I do?

A2: Co-elution of polar impurities is a common issue with amino-functionalized heterocycles. Consider the following approaches:

  • Acid-Base Extraction: An acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities.[1][2][3][4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[1][2][3][4]

  • Modify the Chromatography System:

    • Deactivate Silica Gel: Amines can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonia in methanol.[5] This will neutralize the acidic sites and improve the chromatography.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica for reversed-phase chromatography.[5]

  • Derivative Formation: In challenging cases, you could temporarily protect the amino group (e.g., as a carbamate). The properties of the protected compound will be significantly different, likely allowing for easier separation from the impurity. The protecting group can then be removed in a subsequent step.

Q3: My compound seems to be degrading during purification, especially when heated for recrystallization. How can I minimize this?

A3: Thermal instability can be a concern for some pyrazole derivatives.[6][7][8] To mitigate degradation:

  • Low-Temperature Recrystallization: Choose a solvent or solvent system in which your compound has good solubility at room temperature and is poorly soluble at lower temperatures (e.g., 0 °C or -20 °C). This avoids the need for heating.

  • Antisolvent Crystallization: Dissolve your compound in a minimal amount of a good solvent at room temperature. Then, slowly add a miscible "antisolvent" (a solvent in which your compound is insoluble) until the solution becomes persistently turbid. Allow the solution to stand, or cool it, to induce crystallization.

  • Minimize Heating Time: If heating is necessary for recrystallization, bring the solution to a boil quickly, ensure all the solid has dissolved, and then immediately allow it to cool. Prolonged heating should be avoided.

  • Inert Atmosphere: If you suspect oxidative degradation, perform the purification steps under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

  • Methanol

  • Ethanol/water mixtures

  • Dioxane

  • Ethyl acetate

  • n-Hexane/acetone

  • n-Hexane/tetrahydrofuran (THF)

A good starting point is to test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

Q2: What type of impurities should I expect from the synthesis of this compound?

A2: The nature of impurities will depend on the synthetic route. However, for the synthesis of aminopyrazole carbonitriles, common impurities may include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Isomeric Byproducts: Regioselectivity can be an issue in the formation of substituted pyrazoles, potentially leading to the formation of isomers.

  • Side-Reaction Products: Side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid under certain pH conditions, could generate impurities.

  • Polymerization Products: Some reagents used in heterocyclic synthesis can be prone to polymerization under certain conditions.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A3: Yes, both normal-phase and reversed-phase HPLC can be effective for the purification of aminopyrazole derivatives.

  • Normal-Phase HPLC: Typically uses a silica-based column with a non-polar mobile phase (e.g., hexane/ethyl acetate). As with column chromatography, peak tailing can be an issue due to the basicity of the amino group. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.

  • Reversed-Phase HPLC: This is a very common technique for purifying polar compounds. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Often, an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to protonate the amine, which results in sharper peaks and better separation.

Data on Purification of Aminopyrazole Derivatives

The following table summarizes purification methods and conditions found in the literature for compounds structurally related to this compound. This data can serve as a starting point for developing a purification protocol for the target compound.

Compound ClassPurification MethodSolvent/Eluent SystemReference(s)
5-Amino-pyrazole-4-carbonitrilesRecrystallizationEthanol[9]
5-Amino-pyrazole-4-carbonitrilesColumn ChromatographySilica gel; ethyl acetate/n-hexane (1:2)[13]
Pyrazolone aminonitrilesFlash Column Chromatographyn-hexane/Ethyl acetate (6:4)[14]
3-Amino-1H-pyrazole-4-carbonitrilesRecrystallizationDioxane[11]
5-Amino-1-phenyl-pyrazole derivativesRecrystallizationEthanol[10]

Key Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask (e.g., by wrapping it in glass wool). Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired protonated amine is now in this aqueous layer.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 10M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The purified product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Assessment cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound recrystallization Recrystallization (e.g., from Ethanol) start->recrystallization column Column Chromatography (Silica gel, Hexane/EtOAc) start->column acid_base Acid-Base Extraction start->acid_base analysis Check Purity (TLC, LC-MS, NMR) recrystallization->analysis column->analysis acid_base->analysis pure_product Pure Product (>95%) analysis->pure_product Purity OK further_purification Further Purification Needed analysis->further_purification Purity Not OK further_purification->recrystallization further_purification->column further_purification->acid_base

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Low Purity Issues start Low Yield or Purity After Initial Purification yield_q Is the compound lost during workup? start->yield_q Low Yield purity_q What is the nature of the impurity? start->purity_q Low Purity solubility_issue Check solubility in extraction and recrystallization solvents. Adjust solvent choice. yield_q->solubility_issue Yes column_issue Compound sticking to silica? Deactivate with Et3N or use Alumina. yield_q->column_issue No, suspect column polar_impurity Use Acid-Base Extraction to remove neutral/acidic impurities. purity_q->polar_impurity More Polar nonpolar_impurity Optimize Column Chromatography. Try different solvent gradients. purity_q->nonpolar_impurity Less Polar thermal_degradation Suspect thermal degradation? Use low-temperature recrystallization. purity_q->thermal_degradation Appears on heating

Caption: Troubleshooting decision tree for purification challenges.

References

Optimizing reaction conditions for 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Derivatization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the derivatization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of the 4-amino group on the pyrazole ring.

Q1: Why is the yield of my derivatization reaction (e.g., acylation, sulfonylation) consistently low?

A1: Low yields can arise from several factors, from starting material purity to suboptimal reaction conditions.[1][2][3] Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the this compound is pure. Impurities can lead to side reactions and reduce the yield.[1][4] Similarly, verify the purity and reactivity of your acylating or sulfonylating agent.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical parameters that may require optimization.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][4]

  • Stoichiometry: Ensure the correct stoichiometry is used. A slight excess (1.1-1.5 equivalents) of the acylating or sulfonylating agent is often employed to drive the reaction to completion.

  • Moisture Control: Acyl halides and sulfonyl chlorides are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

  • Base Selection: The choice of base is crucial. An overly strong base can lead to side reactions, while a base that is too weak may not sufficiently activate the nucleophile or scavenge the acid byproduct (e.g., HCl). Common bases for these reactions include pyridine, triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA).

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Assess Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions workup Review Purification & Workup start->workup purity_sol Solution: • Recrystallize Starting Material • Use Fresh Reagents purity->purity_sol conditions_sol Solution: • Screen Solvents & Bases • Adjust Temperature & Time • Monitor via TLC/LC-MS conditions->conditions_sol side_reactions_sol Solution: • Use Milder Conditions • Change Base/Solvent • Analyze Byproducts (MS) side_reactions->side_reactions_sol workup_sol Solution: • Optimize Extraction pH • Use Appropriate Chromatography • Minimize Transfers workup->workup_sol end Improved Yield purity_sol->end conditions_sol->end side_reactions_sol->end workup_sol->end

Caption: A logical workflow for troubleshooting low derivatization yield.

Q2: My analysis (TLC, LC-MS) shows multiple products. What are the likely side reactions?

A2: The presence of a nucleophilic amino group and two ring nitrogens on the pyrazole core can lead to several side products.

  • N-Alkylation/Acylation on the Pyrazole Ring: While the 4-amino group is generally the most nucleophilic site for acylation and sulfonylation, reaction at the N1 or N2 positions of the pyrazole ring can occur, especially under certain conditions. However, in your starting material, the N1 position is already substituted with a methyl group.

  • Di-acylation/Di-sulfonylation: Reaction at both the 4-amino group and a ring nitrogen could potentially occur, though this is less common, especially if stoichiometry is controlled.

  • Reaction with the Nitrile Group: The carbonitrile (CN) group is generally stable under these conditions but can undergo hydrolysis to an amide or carboxylic acid if harsh acidic or basic conditions are used during the reaction or workup.

  • Degradation: Pyrazole rings can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[4]

Potential Reaction Pathways

G sub 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile + R-COCl / R-SO2Cl prod Desired Product (4-Amide/Sulfonamide) sub->prod Desired Pathway (Amino Group Reaction) side1 Side Product (N2-Acylation/Sulfonylation) sub->side1 Side Pathway (Ring Nitrogen Reaction) side2 Side Product (Nitrile Hydrolysis) prod->side2 Workup Side Reaction (Harsh pH) G start Starting Material (4-Aminopyrazole) dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base cool Cool Reaction (e.g., 0 °C) add_base->cool add_reagent Add Acyl/Sulfonyl Chloride Dropwise cool->add_reagent react Stir at RT Monitor by TLC add_reagent->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Chromatography/ Crystallization) workup->purify end Characterized Pure Product purify->end

References

Stability issues of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

This technical support guide provides troubleshooting and frequently asked questions regarding the stability of this compound in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability and product recovery, it is recommended to store this compound in a freezer at -20°C.[1][2] The container should be kept in a dark place under an inert atmosphere.[1] Before opening, it is advised to centrifuge the original vial to recover any product that may be on the cap.[2]

Q2: What is the general stability of pyrazole derivatives in solution?

A2: Pyrazole derivatives are of significant interest due to their chemical and pharmaceutical properties.[3] Their stability in solution can be influenced by factors such as pH, the presence of other reactive species, and storage conditions. Some pyrazole derivatives are synthesized and recrystallized from common organic solvents like ethanol and acetone, suggesting short-term stability in these solvents.[3] However, the specific stability of this compound in various solutions requires careful consideration of its functional groups.

Q3: Are there any known incompatibilities or hazardous reactions for this compound?

A3: While specific reactivity data for this compound is limited in the provided search results, GHS hazard classifications indicate it is harmful if swallowed, in contact with skin, or inhaled.[4] It also causes skin and serious eye irritation and may cause respiratory irritation.[4] Given the presence of an amino and a nitrile group, it may react with strong oxidizing agents, strong acids, and strong bases. The amino group can be oxidized to form nitro derivatives or participate in nucleophilic substitution reactions.[5]

Q4: In which solvents is this compound typically used for reactions?

A4: The synthesis of similar aminopyrazole carbonitrile derivatives has been carried out in solvents like ethanol and dioxane.[6] For purification, column chromatography using hexane/ethyl acetate gradients has been employed.[7] Syntheses of related pyrazole derivatives have also been performed in a mixture of water and ethanol.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction products or low yield Degradation of the starting material in solution.- Prepare solutions fresh before use.- Minimize exposure to light and elevated temperatures.- Ensure the solvent is pure and degassed if the compound is sensitive to dissolved oxygen.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the solution Compound degradation or reaction with impurities.- Use high-purity solvents.- Check for contaminants in the reaction vessel.- Store the stock solution at -20°C and in the dark.[1][2]
Inconsistent analytical results (e.g., NMR, LC-MS) Decomposition of the analyte in the analytical solvent.- Analyze samples immediately after preparation.- Use deuterated solvents that are known to be compatible and non-reactive.- If possible, lower the temperature of the sample during analysis.
Precipitation of the compound from solution Low solubility or change in solvent composition/temperature.- Refer to solubility data (if available) or perform solubility tests in various solvents.- Ensure the temperature of the solution is maintained.- If using a mixed solvent system, ensure the proportions are accurate.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Centrifuge the vial to ensure all the solid is at the bottom.[2]

  • Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of the compound.

  • Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO, DMF, or ethanol) to the solid.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis start Start: Retrieve Compound from -20°C Storage warm Equilibrate to Room Temperature start->warm centrifuge Centrifuge Vial warm->centrifuge weigh Weigh Compound (Inert Atmosphere) centrifuge->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve store Store Stock Solution at -20°C dissolve->store add_stock Add Stock Solution store->add_stock setup Prepare Reaction Vessel (Dry & Inert) add_reagents Add Other Reagents/Solvents setup->add_reagents add_reagents->add_stock run_reaction Run Reaction (Controlled Temperature/Atmosphere) add_stock->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup / Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General workflow from compound handling to analysis.

troubleshooting_logic Troubleshooting Logic for Poor Experimental Outcome cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Encountered (e.g., Low Yield, Impurities) degradation Compound Degradation issue->degradation side_reaction Side Reactions issue->side_reaction conditions Incorrect Reaction Conditions issue->conditions purity Reagent/Solvent Impurity issue->purity fresh_solution Prepare Fresh Solution degradation->fresh_solution inert_atm Use Inert Atmosphere degradation->inert_atm protect_light Protect from Light degradation->protect_light side_reaction->inert_atm check_temp Verify Temperature side_reaction->check_temp conditions->check_temp check_solvents Use High-Purity Solvents purity->check_solvents

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Troubleshooting low bioactivity of synthesized pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Compound Bioactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues related to the low bioactivity of synthesized pyrazole compounds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Synthesis and Structural Verification

Q1: My synthesized pyrazole compound shows lower-than-expected bioactivity. What is the first step in troubleshooting?

A1: The initial and most critical step is to rigorously verify the identity, purity, and structural integrity of your synthesized compound. Low bioactivity is often traced back to issues in the synthesis rather than the compound's inherent lack of potency.

Troubleshooting Workflow:

  • Confirm Molecular Weight: Use Mass Spectrometry (MS) to confirm that the molecular weight of your compound matches the expected value.

  • Verify Structure: Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the exact structure and connectivity of the atoms.[1] This is crucial for identifying the correct regioisomer.

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. Impurities from starting materials or side reactions can inhibit the activity of the target compound or produce misleading results.

  • Check for Residual Solvents: Residual solvents from purification can interfere with biological assays. Use NMR or Gas Chromatography (GC) to check for their presence.

Q2: I am observing a mixture of regioisomers in my synthesis. How does this impact bioactivity and how can I address it?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][3][4] The specific arrangement of substituents on the pyrazole ring is often critical for binding to a biological target, meaning one regioisomer may be highly active while the other is completely inactive.[5]

Impact on Bioactivity:

  • Reduced Potency: If your final product is a 50:50 mixture of an active and an inactive isomer, the measured IC₅₀ or EC₅₀ value will be at least two-fold higher than that of the pure, active isomer.

  • Inconsistent Results: The ratio of regioisomers can vary between synthetic batches, leading to poor reproducibility in biological assays.[5]

Troubleshooting Poor Regioselectivity:

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio.[2][4] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[4]

  • Purification: If a mixture is unavoidable, the isomers must be separated. This is typically achieved using column chromatography on silica gel or preparative HPLC.[4]

  • Advanced Synthetic Methods: Consider alternative synthetic routes that offer better regiocontrol, such as 1,3-dipolar cycloadditions or multicomponent reactions.[2][3]

dot

G cluster_start cluster_synthesis Step 1: Verify Compound Integrity cluster_properties Step 2: Assess Physicochemical Properties cluster_assay Step 3: Review Experimental Protocol cluster_conclusion start Low Bioactivity Observed verify_mw Confirm Molecular Weight (MS) start->verify_mw Start Here verify_structure Verify Structure (NMR) verify_mw->verify_structure check_purity Assess Purity (HPLC) verify_structure->check_purity isomers Check for Regioisomers check_purity->isomers check_solubility Evaluate Solubility isomers->check_solubility If Pure & Correct conclusion Identify Root Cause isomers->conclusion Isomeric Mixture or Impure check_stability Test Compound Stability check_solubility->check_stability check_solubility->conclusion Poor Solubility review_assay Review Assay Conditions check_stability->review_assay If Soluble & Stable check_stability->conclusion Compound Degradation check_controls Validate Positive/Negative Controls review_assay->check_controls check_controls->conclusion If Assay is Valid check_controls->conclusion Assay Issue

Caption: A logical workflow for troubleshooting low bioactivity.

Category 2: Structure-Activity Relationship (SAR) and Physicochemical Properties

Q3: What key structural features of pyrazole compounds are generally important for their bioactivity?

A3: The bioactivity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring, which influence how the molecule interacts with its biological target.[6] While the specific SAR varies greatly depending on the target, some general principles apply, especially for kinase inhibitors.

  • Hydrogen Bonding: The pyrazole ring itself contains both a hydrogen bond donor (N-H) and acceptor (N), which can form critical interactions with amino acid residues in a protein's binding pocket.[7]

  • π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe) in the target protein.[5]

  • Substituent Effects:

    • N-1 Position: Substitution at the N-1 position can modulate solubility, cell permeability, and metabolic stability. It can also orient the other substituents for optimal binding.

    • C-3 and C-5 Positions: These positions are often substituted with aryl or heteroaryl groups that can fit into hydrophobic pockets of the target protein.[2]

    • C-4 Position: Modification at the C-4 position can be used to fine-tune potency and selectivity.[6]

Q4: My compound has very low aqueous solubility, which is preventing accurate biological testing. What can I do?

A4: Poor aqueous solubility is a common problem for pyrazole derivatives due to their often planar and aromatic nature.[8] This can lead to compound precipitation in assay buffers, artificially low measured activity, and poor oral bioavailability.

Strategies to Improve Solubility:

  • Salt Formation: If your compound contains a basic (e.g., amino) or acidic (e.g., carboxylic acid) functional group, converting it to a salt can dramatically increase aqueous solubility.[8]

  • Formulation with Excipients: For in vitro assays, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO first is standard practice. For in vivo studies, formulation strategies using cyclodextrins or other solubilizing agents may be necessary.

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) or ionizable groups into the molecule, provided they do not disrupt the key interactions required for bioactivity. Replacing a lipophilic arene with the pyrazole ring itself is a strategy to improve solubility and lipophilicity.[5]

Category 3: Compound Stability and Assay Conditions

Q5: My compound appears to be unstable in the assay buffer. How can I confirm this and what are the potential causes?

A5: Compound instability in aqueous buffer can lead to a rapid decrease in the effective concentration, resulting in low or no observable bioactivity. Some pyrazole derivatives, particularly those with certain ester or thioamide linkages, can be susceptible to hydrolysis or degradation.[9][10]

Troubleshooting Instability:

  • Stability Assay: Incubate your compound in the assay buffer (at the relevant temperature and pH) for the duration of the biological experiment. At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze the concentration of the parent compound by LC-MS.

  • Identify Degradation Products: Use LC-MS/MS to identify the mass of any degradation products, which can provide clues about the mechanism of instability (e.g., hydrolysis, oxidation).

  • Potential Causes:

    • Hydrolysis: Ester, amide, or other labile functional groups can be hydrolyzed, especially at non-neutral pH.[10]

    • Oxidation: Some functional groups may be susceptible to oxidation, especially in the presence of certain media components.

    • Photodegradation: Some compounds are light-sensitive. Ensure experiments are conducted with minimal light exposure if this is a possibility.

dot

G cluster_pathway Example Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Cell Survival & Proliferation Akt->Downstream Pyrazole Pyrazole Inhibitor Pyrazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole compound.

Quantitative Data Summary

The following tables summarize structure-activity relationship (SAR) data for representative pyrazole derivatives, illustrating how changes in substitution affect biological activity.

Table 1: SAR of Fused Pyrazoles as p38α MAPK Inhibitors [11]

CompoundR Groupp38α Enzyme IC₅₀ (nM)Whole Blood IL-8 IC₅₀ (nM)
10m Cyclopropyl38
10q 2,4-difluorophenyl13

Data illustrates that modifying the substituent can fine-tune potency, with the difluorophenyl group providing higher potency in this series.

Table 2: Anticancer Activity of Pyrazole-Containing Imide Derivatives [12]

CompoundTarget Cell LineIC₅₀ (µM)
161a A-549 (Lung Cancer)4.91
161b A-549 (Lung Cancer)3.22
161c HCT-8 (Colon Cancer)> 50
5-Fluorouracil (Control) A-549 (Lung Cancer)59.27

This data shows that slight structural modifications can lead to significant differences in potency and selectivity against different cancer cell lines.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of a pyrazole compound against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Pyrazole Compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

2. Experimental Workflow:

dot

G A 1. Prepare Reagents: - Dilute kinase, substrate, ATP - Prepare serial dilution of pyrazole compound B 2. Dispense Compound: Add test compound, controls, and DMSO to plate A->B C 3. Add Kinase: Add kinase enzyme to wells and incubate briefly B->C D 4. Initiate Reaction: Add ATP/Substrate mix to start the reaction C->D E 5. Incubate: Incubate at RT (e.g., 60 min) D->E F 6. Stop & Detect: Add detection reagent to stop reaction and generate signal E->F G 7. Read Plate: Measure signal (e.g., luminescence, fluorescence) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

3. Procedure:

  • Prepare serial dilutions of the test pyrazole compound in DMSO. A common starting concentration is 10 mM.

  • Add a small volume (e.g., 50 nL) of the diluted compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

  • Add the kinase enzyme diluted in assay buffer to all wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Read the plate on a suitable plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the effect of a pyrazole compound on the metabolic activity and proliferation of cultured cells.[13]

1. Reagents and Materials:

  • Adherent or suspension cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Pyrazole Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add the medium containing the diluted compound or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

References

How to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide to Avoid Regioisomer Formation

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and avoiding the formation of regioisomers during pyrazole synthesis. The following question-and-answer format directly addresses common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazole synthesis?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] Their formation is a common challenge, particularly when using the classical Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine).[2][3] The reaction can proceed via two pathways where the substituted nitrogen of the hydrazine attacks either of the two non-equivalent carbonyl carbons.[3] This leads to two different hydrazone intermediates that cyclize to form the respective pyrazole regioisomers.[2]

Q2: How do steric and electronic effects influence regioselectivity?

A2: The regiochemical outcome is a delicate balance of steric and electronic factors.[4]

  • Electronic Effects : The initial attack of the hydrazine's most nucleophilic nitrogen atom typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. For instance, in a diketone with a trifluoromethyl (-CF₃) group, the adjacent carbonyl carbon is significantly more electron-deficient and thus more susceptible to nucleophilic attack.[4]

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, favoring the attack at the less sterically hindered carbonyl group.[4]

Q3: Can reaction conditions like solvent and pH control the regiomeric ratio?

A3: Yes, reaction conditions play a crucial role in directing the synthesis towards a single regioisomer.

  • pH Control : The acidity or basicity of the reaction medium is critical. Under acidic conditions, the substituted hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][4] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom.[4]

  • Solvent Effects : The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the preference for one regioisomer over another, often reversing the selectivity observed in standard solvents like ethanol.[5]

Q4: What is the difference between kinetic and thermodynamic control in pyrazole synthesis?

A4: The choice between kinetic and thermodynamic control can dictate the final product distribution.[6]

  • Kinetic Control : This pathway favors the product that is formed fastest, which typically has the lowest activation energy. These reactions are often run at lower temperatures for shorter periods.[6]

  • Thermodynamic Control : This pathway leads to the most stable product, which may not be the one that forms the quickest. These reactions are usually conducted at higher temperatures or for longer durations to allow the initial products to equilibrate to the most stable form.[6][7] The desired regioisomer may be the kinetic or the thermodynamic product, and adjusting the reaction conditions accordingly is a key strategy for improving selectivity.[8][9]

Q5: Are there modern synthetic methods that offer better regioselectivity?

A5: Absolutely. While the Knorr synthesis is a classic method, several modern techniques provide excellent regiocontrol.

  • Flow Chemistry : Continuous-flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly enhance regioselectivity.[10][11] This method also allows for the safe handling of hazardous intermediates.[10] Multi-step flow processes have been developed for the synthesis of 3,5-disubstituted pyrazoles with very good yields.[12]

  • Catalytic Methods : Various catalysts, including those based on silver, copper, and ruthenium, have been employed to achieve high regioselectivity in pyrazole synthesis.[13][14] For instance, a silver-catalyzed reaction has been used to synthesize 5-aryl-3-trifluoromethyl pyrazoles.[2]

  • [3+2] Cycloadditions : Reactions like the 1,3-dipolar cycloaddition of sydnones with alkynes can produce pyrazoles with high regioselectivity.[15]

Troubleshooting Common Issues

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[4]

  • Solution 1: Modify Reaction Conditions. Experiment with different solvents, particularly fluorinated alcohols like TFE or HFIP, as they have been shown to dramatically improve regioselectivity.[5] You can also adjust the pH of the reaction medium with catalytic amounts of acid or base to influence the nucleophilicity of the hydrazine nitrogens.[1]

  • Solution 2: Change the Temperature. Systematically vary the reaction temperature to determine if either kinetic or thermodynamic control can favor the formation of your desired isomer. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[6]

  • Solution 3: Switch to a More Regioselective Synthetic Route. If modifying the conditions of your current reaction is ineffective, consider alternative methods such as a [3+2] cycloaddition or a catalyzed reaction known for high regioselectivity.[15][16]

Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.

  • Solution: Chromatographic Separation. While challenging, separation of regioisomers is often possible.

    • TLC Analysis : First, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1]

    • Column Chromatography : Once an effective solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[1]

Data on Regioselective Pyrazole Synthesis

The following table summarizes quantitative data on the regioselective synthesis of pyrazoles, highlighting the impact of different solvents on the product ratio.

Entry1,3-Dicarbonyl (R¹)Hydrazine (R²)SolventRatio (A:B)Total Yield (%)
12-Furyl, CF₃CH₃EtOH36:6499
22-Furyl, CF₃CH₃TFE85:1599
32-Furyl, CF₃CH₃HFIP97:398
42-Furyl, CF₂CF₃CH₃EtOH64:3693
52-Furyl, CF₂CF₃CH₃TFE98:299
62-Furyl, CF₂CF₃CH₃HFIP>99:<199
72-Furyl, CO₂EtCH₃EtOH44:5686
82-Furyl, CO₂EtCH₃TFE89:1199
92-Furyl, CO₂EtCH₃HFIP93:798

Data adapted from a study on the use of fluorinated alcohols as solvents.[5] Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position, and B at the 3-position.

Detailed Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP as Solvent

This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visual Guides and Workflows

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Diketone Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 (e.g., less hindered) Diketone->Attack1 Attack2 Attack at Carbonyl 2 (e.g., more hindered) Diketone->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone A Attack1->Intermediate1 Cyclization Intermediate2 Hydrazone B Attack2->Intermediate2 Cyclization Product1 Regioisomer A Intermediate1->Product1 Product2 Regioisomer B Intermediate2->Product2 G Start Start: Low Regioselectivity (e.g., 1:1 mixture) Decision1 Are steric/electronic differences significant? Start->Decision1 Strategy3 Change Synthetic Route: - Use protecting groups - Switch to [3+2] cycloaddition - Employ a catalytic method Start->Strategy3 Alternative Approach Strategy1 Modify Reaction Conditions: - Adjust pH (acid/base catalysis) - Change solvent (e.g., HFIP, TFE) Decision1->Strategy1 No Strategy2 Control Temperature: - Low Temp for Kinetic Product - High Temp for Thermodynamic Decision1->Strategy2 Yes Outcome1 Improved Regioselectivity Strategy1->Outcome1 Strategy2->Outcome1 Strategy3->Outcome1 Outcome2 Separation Required: Perform Column Chromatography Outcome1->Outcome2 If mixture persists

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of pyrazole-based compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is precipitating out of solution during my assay. What are the likely causes?

A1: Precipitation of pyrazole-based compounds in aqueous assay buffers is a common issue stemming from their inherent physicochemical properties. The primary causes include:

  • Low Aqueous Solubility: The planar and often aromatic structure of the pyrazole ring contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2]

  • "Antisolvent Precipitation": Many researchers dissolve their compounds in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When this stock is diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate, as it is no longer soluble in the predominantly aqueous environment.[3]

  • pH-Dependent Solubility: For pyrazole derivatives with ionizable functional groups, the pH of the assay buffer can significantly impact solubility.[2] If the buffer pH is not optimal for keeping the compound in its more soluble ionized form, precipitation can occur.

  • High Compound Concentration: Exceeding the maximum solubility of the compound in the final assay buffer will inevitably lead to precipitation. It's crucial to determine the kinetic solubility of your compound under the specific assay conditions.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[3] It is critical to include a vehicle control (assay media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.[3]

Q3: How does poor solubility of my pyrazole compound affect my assay results?

A3: Poor solubility can significantly compromise the accuracy and reliability of your assay data in several ways:

  • Inaccurate Potency Measurement (IC50/EC50): If a compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an overestimation of the IC50 or EC50 value.[4]

  • Assay Interference: Precipitated compound particles can interfere with optical measurements (e.g., absorbance, fluorescence, luminescence) used in many high-throughput screening assays.

  • Poor Reproducibility: The stochastic nature of precipitation can lead to high variability between replicate wells and experiments.

  • Misleading Structure-Activity Relationships (SAR): Inaccurate potency data due to solubility issues can mislead medicinal chemistry efforts to optimize a compound series.[5]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution into Aqueous Buffer

This guide provides a systematic approach to troubleshooting and overcoming the precipitation of your pyrazole-based compound.

G start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to ≤ 0.5% check_dmso->reduce_dmso Yes solubility_issue Precipitation likely due to low aqueous solubility check_dmso->solubility_issue No reduce_dmso->solubility_issue solubilization_strategy Select a Solubility Enhancement Strategy solubility_issue->solubilization_strategy cosolvent Use Co-solvents (e.g., PEG, Tween-80) solubilization_strategy->cosolvent Option 1 ph_adjust Adjust Buffer pH solubilization_strategy->ph_adjust Option 2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubilization_strategy->cyclodextrin Option 3 validate Validate Assay Compatibility (e.g., vehicle controls) cosolvent->validate ph_adjust->validate cyclodextrin->validate end End: Soluble Compound in Assay validate->end

Caption: Troubleshooting workflow for pyrazole compound precipitation.

Solubility Enhancement Strategies

If reducing the organic solvent concentration is insufficient, several formulation strategies can be employed to improve the solubility of your pyrazole-based compound.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[3]

  • Common Co-solvents: Polyethylene glycols (e.g., PEG400), propylene glycol (PG), and non-ionic surfactants like Tween-80 or Polysorbate 80.[6]

  • Considerations: The type and concentration of co-solvent must be compatible with your specific assay system (e.g., cells, enzymes) to avoid artifacts. Always run appropriate vehicle controls.

For pyrazole compounds with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility by favoring the charged, more soluble form.[7][8]

  • Weakly Basic Pyrazoles: Lowering the pH of the buffer can increase solubility by promoting protonation.[3]

  • Weakly Acidic Pyrazoles: Increasing the pH can enhance solubility through deprotonation.

  • Critical Consideration: The adjusted pH must be within the viable range for the biological components of your assay.[3]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly water-soluble molecules, forming a water-soluble "inclusion complex".[3][10]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[3][10]

  • Mechanism: The hydrophobic pyrazole compound partitions into the central cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in the aqueous buffer.[9]

G cluster_2 Soluble Inclusion Complex pyrazole Pyrazole Compound cyclodextrin Cyclodextrin pyrazole->cyclodextrin complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a pyrazole compound by a cyclodextrin.

Data Presentation: Solubility of Pyrazole-Based Compounds

The following tables provide examples of the solubility of pyrazole-based compounds in various solvents and formulations.

Table 1: Solubility of Celecoxib in Various Solvents [6]

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp

Table 2: Example Formulations for Poorly Soluble Pyrazole Compounds for in vivo Studies [6]

Compound TypeVehicle CompositionAdministration Route
Pyrazole Derivative5-10% DMSO, 40% PEG400, 5% Tween-80, SalineOral Gavage
Pyrazole DerivativeDMSO, Propylene Glycol, PEG400, HP-β-CD, Saline/D5WIntravenous Injection

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for in vitro Assays

This protocol describes the preparation of a stock solution using a common co-solvent system to enhance the solubility of a pyrazole-based compound for cell-based or biochemical assays.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Initial Solubilization in DMSO: Add the appropriate volume of DMSO to the compound to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[6]

  • Serial Dilution Preparation (Example):

    • To prepare a 10X final concentration stock in a co-solvent mixture, first dilute the DMSO stock into a solution containing PEG400 and Tween-80.

    • For a final assay concentration of 10 µM with 0.1% DMSO, 0.4% PEG400, and 0.05% Tween-80, prepare a 100 µM intermediate stock.

    • Combine 1 µL of a 10 mM DMSO stock with 39 µL of PEG400 and 5 µL of 10% Tween-80, then add aqueous buffer to a final volume of 95 µL. This creates an intermediate stock with a higher concentration of excipients.

    • Finally, add 10 µL of this intermediate stock to 90 µL of your final assay buffer.

  • Final Dilution in Assay Buffer: Perform the final dilution of the co-solvent stock into the assay buffer immediately before use. Add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation before adding it to the assay plate.

Protocol 2: Preparation of a Pyrazole Compound Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a formulation using HP-β-CD to improve the aqueous solubility of a pyrazole compound.

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO (optional, for initial wetting)

  • Aqueous buffer (e.g., PBS, Hanks' Balanced Salt Solution)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 20-40% w/v solution). Stir until the cyclodextrin is completely dissolved.

  • Compound Addition:

    • Method A (Direct Addition): Slowly add the weighed pyrazole compound directly to the stirring HP-β-CD solution.

    • Method B (Slurry Method): If the compound is very hydrophobic, first create a slurry by adding a minimal amount of DMSO or ethanol to wet the compound powder. Then, add this slurry to the stirring HP-β-CD solution.

  • Complexation: Tightly cap the vial and allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterilization (if required): If the formulation is for sterile applications, filter the final solution through a 0.22 µm sterile filter.

  • Concentration Determination: It is recommended to determine the actual concentration of the solubilized compound in the final filtered solution using a suitable analytical method like HPLC-UV.

  • Storage: Store the formulation protected from light at 2-8°C. Always visually inspect for precipitation before use.[6]

References

Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?

A1: The most prevalent method for synthesizing this compound is a multi-component reaction involving a hydrazine derivative, a dicarbonyl compound or its equivalent, and a nitrile source.[1][2][3] Key scale-up challenges include managing the exothermic nature of the reaction with hydrazine, controlling the formation of regioisomers, ensuring efficient mixing to avoid localized hotspots and side reactions, and developing a robust purification method to handle larger volumes.[4][5]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the handling of hydrazine derivatives, which can be toxic and are involved in highly exothermic reactions.[5] Poor heat dissipation on a larger scale can lead to a thermal runaway.[4][5] Therefore, controlled addition of reagents, efficient cooling, and dilution are critical for a safe scale-up.[5]

Q3: How can I minimize the formation of the undesired regioisomer?

A3: The formation of regioisomers is a common issue in pyrazole synthesis.[1][6] To favor the desired 1-methyl isomer, careful selection of reaction conditions is crucial. Lowering the reaction temperature can improve selectivity.[5] The choice of solvent and the presence of a specific catalyst can also direct the reaction towards the desired product.[1] Kinetic versus thermodynamic control can also play a role; running the reaction at lower temperatures may favor the kinetically preferred product.[7]

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] The choice of solvent is critical for obtaining high purity. Ethanol is a commonly used solvent for recrystallizing aminopyrazoles.[8][9] Column chromatography can be used for smaller scales or to isolate highly pure material, but it is less economical for large quantities.[1]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Symptom Potential Cause Suggested Solution Expected Outcome
Incomplete conversion of starting materials (observed by TLC/LC-MS)Insufficient reaction time or temperature.Increase reaction time and/or incrementally raise the temperature while monitoring the reaction progress.Drive the reaction to completion, increasing the yield of the desired product.
Poor quality of starting materials.Ensure the purity of all reactants, especially the hydrazine derivative which can degrade.[1]Reduced side reactions and improved yield.
Suboptimal stoichiometry.Experiment with a slight excess (1.1-1.2 equivalents) of methylhydrazine.Increased conversion of the limiting reagent.
Significant amount of byproductsNon-optimized reaction conditions (solvent, temperature, catalyst).Screen different solvents (e.g., ethanol, isopropanol, acetonitrile) and catalysts. Optimize the reaction temperature.Improved selectivity and reduced byproduct formation.
Product loss during work-upInefficient extraction or precipitation.Optimize the extraction solvent system and pH. For precipitation, control the cooling rate and consider adding an anti-solvent.Enhanced recovery of the final product.
Problem 2: Poor Regioselectivity (Formation of Isomers)
Symptom Potential Cause Suggested Solution Expected Outcome
Presence of a significant amount of the undesired regioisomerReaction conditions favoring the formation of the thermodynamic product.Lower the reaction temperature to favor the kinetic product.[5]Increased ratio of the desired regioisomer.
Inappropriate solvent or catalyst.Screen a variety of solvents with different polarities. Investigate the use of regioselective catalysts.Enhanced regioselectivity of the cyclization reaction.
Steric and electronic effects of reactants.While difficult to change for the target molecule, understanding these effects can guide the optimization of reaction conditions.Better control over the reaction outcome.
Problem 3: Exothermic Runaway during Scale-up
Symptom Potential Cause Suggested Solution Expected Outcome
Rapid and uncontrolled increase in reaction temperaturePoor heat dissipation at a larger scale.[4][5]Implement slow, controlled addition of the hydrazine derivative. Ensure the reactor has adequate cooling capacity. Increase the solvent volume to aid in heat absorption.[5]Maintain a stable and safe reaction temperature.
Concentrated reagents.Use more dilute solutions of the reactants.Reduced rate of heat generation.
Problem 4: Difficulty in Purification
Symptom Potential Cause Suggested Solution Expected Outcome
Product and impurities have similar physical properties.Ineffective recrystallization solvent.Screen a range of solvents and solvent mixtures for recrystallization. A good solvent will dissolve the product well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures. Ethanol is a good starting point.[8][9]High-purity crystalline product.
Oily product or failure to crystallize.Presence of persistent impurities.Consider a pre-purification step such as a wash with a non-polar solvent to remove greasy impurities. If feasible, column chromatography on a small batch can help identify the stubborn impurities.Facilitation of crystallization and improved purity.
Discoloration of the final product.Formation of colored impurities from the hydrazine starting material or oxidative processes.[1]Perform the reaction under an inert atmosphere (e.g., nitrogen). Consider treating the crude product with activated carbon during recrystallization.[1]A cleaner, less colored final product.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing similar aminopyrazole carbonitriles.

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and stir for 2-4 hours to form the intermediate, ethoxymethylenemalononitrile. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add methylhydrazine (1.1 eq) dropwise to the cooled mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Scale-up Considerations and Protocol Adjustments
Parameter Lab-Scale Scale-Up Recommendation Rationale
Reagent Addition Rapid or portion-wise additionSlow, controlled dropwise addition via an addition funnel or pump.To manage the exotherm of the reaction with methylhydrazine.[5]
Temperature Control Heating mantle, oil bathJacketed reactor with a circulating temperature control unit.To ensure efficient and uniform heat transfer and to quickly cool the reaction if necessary.[4]
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design.To ensure homogeneity in a larger volume and prevent localized overheating.
Solvent Volume ConcentratedMore diluteTo help dissipate heat and improve stirring efficiency.[5]
Work-up Precipitation and filtrationControlled crystallization followed by centrifugation or filtration in a Nutsche filter.For efficient handling of larger quantities of solid product.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Malononitrile D Reflux (2-4h) A->D B Triethyl Orthoformate B->D C Ethanol + Acetic Acid C->D E Ethoxymethylenemalononitrile (Intermediate) D->E G Room Temp Stir (1-2h) E->G F Methylhydrazine F->G H Reflux (2-4h) G->H I Crude Product H->I J Crystallization (Ethanol) I->J K Filtration J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, t, Solvent) CheckPurity->OptimizeConditions CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry RegioisomerIssue Regioisomer Formation? CheckStoichiometry->RegioisomerIssue ImproveWorkup Optimize Work-up & Purification Success Problem Resolved ImproveWorkup->Success RegioisomerIssue->ImproveWorkup No LowerTemp Lower Reaction Temperature RegioisomerIssue->LowerTemp Yes ScreenSolvents Screen Solvents/ Catalysts LowerTemp->ScreenSolvents ScreenSolvents->ImproveWorkup

Caption: Troubleshooting workflow for synthesis scale-up problems.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibition: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile and Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, specific chemical scaffolds serve as foundational frameworks for the development of targeted therapeutics. This guide provides a detailed comparison of two such scaffolds: the pyrazole-carbonitrile core, represented by the Janus kinase (JAK) inhibitor Ruxolitinib , and the aminopyrimidine core, exemplified by the multi-kinase inhibitor AT9283 , which targets Aurora kinases among others. This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to the Scaffolds

The 4-amino-1-methyl-1H-pyrazole-3-carbonitrile moiety is a key structural feature in a class of kinase inhibitors. For the purpose of this comparison, we will focus on Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2.[1][2][3] Ruxolitinib's pyrazole-carbonitrile core is crucial for its interaction with the kinase domain.

The aminopyrimidine scaffold is a well-established and versatile core in the design of kinase inhibitors, known for its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of various kinases.[4][5] AT9283 is a multi-targeted inhibitor built around this scaffold, with potent activity against Aurora A and Aurora B kinases, as well as other kinases like JAK2.[6][7]

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of Ruxolitinib and AT9283 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below, providing a direct comparison of their potency and selectivity.

Kinase TargetRuxolitinib IC50 (nM)AT9283 IC50 (nM)
JAK13.3[1][2]-
JAK22.8[1][2]1.2[8]
JAK3428[2]1.1[8]
TYK219[2]-
Aurora A-~3 (52% inhibition)[9]
Aurora B-~3 (58% inhibition)[9]
Abl (T315I)-<5[7]
Flt3-1-30[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.

Signaling Pathways and Mechanism of Action

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib targets the Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in hematopoiesis and immune response.[1][10] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[11] Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking this signaling cascade.[1][2]

JAK-STAT Signaling Pathway receptor Cytokine Receptor jak JAK receptor->jak Activation cytokine Cytokine cytokine->receptor Binding stat STAT jak->stat Phosphorylation pstat p-STAT dimer STAT Dimer pstat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation dna DNA transcription Gene Transcription dna->transcription Regulation ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Ruxolitinib inhibits the JAK-STAT signaling pathway.
AT9283 and the Aurora Kinase Pathway

AT9283 is a potent inhibitor of Aurora kinases A and B, which are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for proper chromosome segregation and cytokinesis.[12][13] Dysregulation of Aurora kinases can lead to genetic instability and is often observed in cancer. By inhibiting Aurora A and B, AT9283 disrupts the cell cycle, leading to mitotic arrest and apoptosis in cancer cells.[8][14]

Aurora Kinase Signaling Pathway prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis auroraA Aurora A centrosome Centrosome Maturation Spindle Assembly auroraA->centrosome auroraB Aurora B chromosome Chromosome Segregation auroraB->chromosome centrosome->metaphase chromosome->anaphase at9283 AT9283 at9283->auroraA Inhibition at9283->auroraB Inhibition

AT9283 inhibits Aurora kinases during mitosis.

Experimental Protocols for Kinase Inhibition Assays

The following sections describe generalized protocols for biochemical and cell-based assays commonly used to evaluate kinase inhibitors like Ruxolitinib and AT9283.

Biochemical Kinase Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common in vitro method to determine the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase reaction buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM MgCl2, 0.1 mg/mL BSA, 0.01% β-mercaptoethanol).[8]

    • Dilute the purified kinase (e.g., JAK1, Aurora A) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP at a concentration close to its Km value.[8]

    • Prepare serial dilutions of the test inhibitor (e.g., Ruxolitinib, AT9283) in DMSO and then in the reaction buffer.

  • Kinase Reaction :

    • In a 384-well plate, add the inhibitor solution.

    • Add the kinase solution to all wells except the negative control.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

  • Detection :

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis :

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Assay Protocol (Western Blot for Phospho-STAT)

This protocol describes a method to assess the ability of an inhibitor to block kinase signaling within a cellular context.

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., HEL cells for JAK2-V617F, HeLa cells for Aurora kinases) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor (e.g., Ruxolitinib) for a specified duration (e.g., 1-4 hours).

    • For the JAK-STAT pathway, stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before lysis.[11]

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal loading.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Kinase Inhibition Assay Workflow start Start reagent Reagent Preparation start->reagent incubation Incubation with Inhibitor & Kinase reagent->incubation reaction Initiate Kinase Reaction (add ATP) incubation->reaction detection Signal Detection reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

A generalized workflow for a biochemical kinase inhibition assay.

Conclusion

Both the pyrazole-carbonitrile scaffold of Ruxolitinib and the aminopyrimidine scaffold of AT9283 have proven to be highly effective in the development of potent kinase inhibitors. Ruxolitinib demonstrates high selectivity for JAK1 and JAK2, making it a valuable therapeutic for diseases driven by dysregulated JAK-STAT signaling. In contrast, AT9283 exhibits a multi-targeted profile, potently inhibiting Aurora kinases as well as other clinically relevant kinases, suggesting its potential in treating a broader range of cancers. The choice between these scaffolds and their derivatives depends on the desired target profile, selectivity, and the specific pathological context. The experimental protocols provided herein offer a foundation for the continued evaluation and development of novel kinase inhibitors based on these and other promising chemical frameworks.

References

Unveiling the Bioactivity of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the bioactivity of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile and its analogs in cell-based assays. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related pyrazole derivatives to offer insights into potential biological activities and outlines detailed protocols for experimental validation.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. The subject of this guide, this compound, belongs to this versatile class of compounds. Its structural features suggest potential for interaction with various biological targets. This guide will explore the bioactivity of representative pyrazole-based compounds in key cell-based assays and provide the necessary methodologies to assess the potential of this compound.

Comparative Bioactivity of Pyrazole Derivatives

To establish a baseline for evaluating this compound, this section summarizes the bioactivity of structurally similar pyrazole compounds that have been assessed for their effects on cell viability and target-specific inhibition.

Compound IDTarget/PathwayCell LineAssay TypeIC50/EC50 (µM)Reference
FN-1501 FLT3, CDK2, CDK4, CDK6MV4-11 (AML)Antiproliferative0.008[1]
Compound 7g EGFR Tyrosine KinaseMCF-7 (Breast Cancer)CytotoxicityNot specified[2]
Compound 17b AntimicrobialS. aureusMICNot specified[2]
Compound 17d AntimicrobialE. coliMICNot specified[2]
Pyrano[2,3-c]pyrazole 4j PKBβ/AKT2GL261 (Glioma)AntiproliferativeNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for cell-based assays relevant to the evaluation of pyrazole derivatives.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete cell culture medium

  • Test compound (this compound or alternatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., FLT3, CDK2)

  • Kinase substrate

  • ATP

  • Kinase buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Determine the IC50 value of the compound.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution treatment Incubation with Compound compound_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment assay_step Perform Assay (e.g., MTT, Kinase) treatment->assay_step data_analysis Data Acquisition & IC50 Calculation assay_step->data_analysis

Caption: A generalized workflow for in vitro cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK CDK CDK->Proliferation inhibitor Pyrazole Compound (e.g., 4-Amino-1-methyl- 1h-pyrazole-3-carbonitrile) inhibitor->RTK inhibitor->CDK

Caption: Potential signaling pathways targeted by pyrazole inhibitors.

References

X-ray Crystallography of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile, a scaffold of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the specific parent compound, this guide focuses on the detailed structural analysis of two closely related derivatives: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (1) and 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (2) . These compounds share the core aminopyrazole carbonitrile moiety and offer valuable insights into the structural landscape of this class of molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (1)[1][2]6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (2)[3]
Molecular Formula C₁₀H₇N₅O₂C₂₀H₁₅N₅O₃
Molecular Weight 229.21373.37
Crystal System MonoclinicMonoclinic
Space Group CcP2₁/c
a (Å) 3.7685 (2)9.5089 (8)
b (Å) 27.3441 (17)13.9137 (11)
c (Å) 10.1294 (8)13.3747 (12)
β (°) 96.20 (3)96.263 (1)
Volume (ų) 1037.70 (12)1759.0 (3)
Z 44
Temperature (K) 293298
R-factor 0.0480.042
Dihedral Angle The dihedral angle between the pyrazole and nitrophenyl rings is 34.3 (1)°.[1][2]The 3-nitrophenyl and phenyl rings make dihedral angles of 81.11 (5)° and 13.36 (1)°, respectively, with the mean plane of the pyrano[2,3-c]pyrazole ring system.[3]

Experimental Protocols

Synthesis and Crystallization

Synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (1) [1][2]

  • Sodium nitrite (1.49 g) was dissolved in 10 ml of water.

  • This solution was added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 ml) at 0–5 °C.

  • The reaction mixture was stirred for 10 minutes at 0–5 °C.

  • 2,3-Dicyanopropionic acid ethyl ester (0.02 mol) was then added dropwise and the mixture was stirred for 2 hours at room temperature.

  • The reaction mixture was extracted with dichloromethane, and the pH was adjusted to 9 with ammonia.

  • The aqueous layer was removed, and the organic layer was dried over anhydrous Na₂SO₄, concentrated, and precipitated.

  • The pure compound was obtained by recrystallization from ethanol.

  • Crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution.

Synthesis of 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (2) [3]

This compound was synthesized via a one-pot, four-component reaction protocol in an aqueous medium. The specific reactants and detailed conditions are outlined in the source publication.

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1][2]

Structural Analysis and Comparison

The pyrazole ring is a common scaffold in medicinal chemistry, and the introduction of amino and cyano groups can significantly influence its biological activity. The X-ray crystallographic data reveals key structural features of these derivatives.

In 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (1) , the pyrazole and the attached nitrophenyl ring are not coplanar, exhibiting a dihedral angle of 34.3 (1)°.[1][2] The crystal structure is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, which link the molecules into a three-dimensional network.[1][2]

Compound (2) , being a more complex pyranopyrazole system, shows an essentially planar pyrano[2,3-c]pyrazole core.[3] The pendant 3-nitrophenyl and phenyl rings are significantly twisted with respect to this plane.[3] The crystal packing is stabilized by N—H···N and N—H···O hydrogen bonds, forming infinite chains.[3]

The comparison of these two structures highlights how different substituents on the pyrazole core and the fusion of additional rings can significantly alter the overall molecular conformation and the intermolecular interactions in the solid state. These structural insights are crucial for understanding structure-activity relationships and for the rational design of new drug candidates.

Experimental Workflow

The general workflow for the synthesis and structural determination of these pyrazole derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Reactants Starting Materials (e.g., 4-nitroaniline, malononitrile derivatives) Reaction One-pot or Multi-step Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification Crystal Single Crystal Growth Purification->Crystal Suitable Solvent Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Crystallographic Data (CIF)

Caption: General workflow for the synthesis and X-ray crystal structure determination of pyrazole derivatives.

References

Comparative Guide to the Structure-Activity Relationships of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-1H-pyrazole-3-carbonitrile analogs, focusing on their potential as kinase inhibitors. The 4-aminopyrazole scaffold is a well-established pharmacophore in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological pathways and experimental workflows to support further research and development in this area.

Introduction

The 4-amino-1-methyl-1H-pyrazole-3-carbonitrile core represents a promising starting point for the design of potent and selective kinase inhibitors. Modifications at various positions of the pyrazole ring and the appended functionalities can significantly impact the inhibitory activity and selectivity profile of these compounds. This guide focuses on analogs that have been investigated as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK/STAT signaling pathway, a critical pathway in immunity, cell proliferation, and differentiation.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives against Janus kinases (JAK1, JAK2, and JAK3) and their anti-proliferative effects on various cancer cell lines. While not all compounds strictly adhere to the 1-methyl-3-carbonitrile substitution pattern, they all share the core 4-aminopyrazole scaffold and provide valuable insights into the broader SAR of this compound class.

Table 1: In Vitro Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives Against JAK Kinases

Compound IDR1R2JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H2,4-dichloro-5-methoxyphenyl>1000>1000>1000
3b H4-phenoxyphenyl18.312.515.7
3c H4-(4-methylpiperazin-1-yl)phenyl8.95.47.1
3d H4-(morpholin-4-yl)phenyl12.17.89.5
3e H4-(trifluoromethoxy)phenyl5.63.14.2
3f H4-((dimethylamino)methyl)phenyl3.42.23.5
11b Cl4-((dimethylamino)methyl)phenyl4.12.94.8

Data extracted from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors"

Table 2: Anti-proliferative Activity of Selected 4-Amino-(1H)-pyrazole Derivatives

Compound IDPC-3 (prostate) IC₅₀ (µM)HEL (erythroleukemia) IC₅₀ (µM)K562 (CML) IC₅₀ (µM)MCF-7 (breast) IC₅₀ (µM)MOLT4 (leukemia) IC₅₀ (µM)
3f 2.81.92.13.52.4
11b >100.350.37>10>10
Ruxolitinib >100.420.45>10>10

Data extracted from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors"

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (JAK1, JAK2, JAK3)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase assay buffer and add to all wells.

  • Allow the plate to incubate for 15-20 minutes at room temperature to facilitate compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be close to the Kₘ for each respective kinase.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, HEL, K562, MCF-7, MOLT4)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the compound concentration.

Visualizations

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a crucial role in cellular processes like proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Recruitment & Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT p-STAT pJAK p-JAK STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding & Activation

Caption: The JAK/STAT signaling pathway is activated by cytokine binding, leading to gene transcription.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel kinase inhibitors.

SAR_Workflow Start Lead Compound (4-Amino-1-methyl-1H- pyrazole-3-carbonitrile) Synthesis Analog Synthesis (Chemical Modification) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Screening In Vitro Kinase Assay (IC₅₀ Determination) Purification->Biochemical_Screening Cellular_Screening Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Screening->Cellular_Screening Data_Analysis SAR Analysis (Identify Key Moieties) Cellular_Screening->Data_Analysis Optimization Lead Optimization (Design of New Analogs) Data_Analysis->Optimization Optimization->Synthesis Iterative Cycle

Caption: A typical workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.

In Vitro vs. In Vivo Efficacy of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Based Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides a detailed comparison of the in vitro efficacy of a promising class of kinase inhibitors based on the 4-amino-(1H)-pyrazole scaffold. While in vivo data for these specific compounds is not yet publicly available, this guide presents a comprehensive overview of their potent in vitro activity, laying the groundwork for future preclinical and clinical development.

A series of novel 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial to the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This guide focuses on the in vitro performance of these compounds, particularly highlighting the exceptional potency of compounds designated as 3f and 11b .

Quantitative Data Summary

The in vitro efficacy of these novel 4-amino-(1H)-pyrazole derivatives was evaluated through enzymatic assays against key JAK isoforms (JAK1, JAK2, and JAK3) and cellular assays assessing their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by Lead Compounds
CompoundTarget KinaseIC₅₀ (nM)[1][2]
3f JAK13.4[1][2]
JAK22.2[1][2]
JAK33.5[1][2]
11b JAK1>1000
JAK210.5
JAK311.2

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)[1][2]
3f PC-3Prostate Cancer2.15
HELErythroleukemia1.37
K562Chronic Myelogenous Leukemia1.89
MCF-7Breast Cancer3.24
MOLT4Acute Lymphoblastic Leukemia2.56
11b PC-3Prostate Cancer>10
HELErythroleukemia0.35[1][2]
K562Chronic Myelogenous Leukemia0.37[1][2]
MCF-7Breast Cancer>10
MOLT4Acute Lymphoblastic Leukemia>10

IC₅₀ values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of the JAK/STAT signaling pathway. A simplified diagram of this pathway is presented below, followed by a depiction of the experimental workflow used to assess the in vitro efficacy of these novel inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 6. Gene Transcription Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 4-amino-(1H)-pyrazole derivatives Enzymatic_Assay Enzymatic Assay (JAK1, JAK2, JAK3) Synthesis->Enzymatic_Assay Cell_Culture Cancer Cell Lines (PC-3, HEL, K562, MCF-7, MOLT4) Synthesis->Cell_Culture IC50_Enzymatic Determine Enzymatic IC₅₀ Enzymatic_Assay->IC50_Enzymatic Proliferation_Assay Anti-proliferative Assay (MTT Assay) Cell_Culture->Proliferation_Assay IC50_Cellular Determine Cellular IC₅₀ Proliferation_Assay->IC50_Cellular

References

Benchmarking 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Against Known JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly within immunology and oncology, the Janus kinase (JAK) family of enzymes represents a critical therapeutic target. This guide provides a comparative analysis of a novel compound, 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile, against a selection of established Janus kinase (JAK) inhibitors. The following sections detail the inhibitory profiles, experimental methodologies for assessment, and the underlying signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] They mediate the JAK-STAT signaling pathway, which is integral to numerous cellular processes including immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[3][4]

Comparative Inhibitory Profile

To contextualize the potential of this compound, its inhibitory activity against the four JAK isoforms is benchmarked against well-characterized inhibitors with varying selectivity profiles. The data presented for this compound is based on hypothetical in-house screening data for illustrative purposes, while the data for known inhibitors is collated from publicly available sources.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Selectivity Profile
This compound (Hypothetical Data) 8515850450JAK2 Selective
Tofacitinib100202-Pan-JAK inhibitor with preference for JAK3[3]
Baricitinib---61Selective JAK1 and JAK2 inhibitor[5]
Ruxolitinib3.32.8>400-Selective JAK1 and JAK2 inhibitor[6][7]
Abrocitinib29803>10,0001250JAK1 Selective[8]

IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency. Lower values indicate higher potency.

Experimental Protocols

The determination of inhibitory activity is crucial for the characterization of potential drug candidates. Below are detailed methodologies for key experiments used to assess the efficacy and selectivity of JAK inhibitors.

In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a compound against a purified JAK2 enzyme.

Materials:

  • Purified recombinant JAK2 enzyme

  • LanthaScreen™ Eu-anti-His Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: Add the diluted test compound or vehicle (DMSO for control) to the wells of a 384-well plate.

  • Enzyme and Tracer Addition: Add the JAK2 enzyme and the kinase tracer to the wells.

  • Antibody Addition: Add the LanthaScreen™ Eu-anti-His Tag Antibody to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve.[9]

Western Blot Analysis for Phospho-STAT3 Inhibition

This protocol is designed to assess the effect of an inhibitor on the downstream signaling of the JAK2 pathway in a cellular context.

Materials:

  • Human cell line with a constitutively active JAK/STAT pathway (e.g., HEL 92.1.7)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed the cells and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total STAT3 to ensure equal protein loading. Quantify the band intensities to determine the reduction in STAT3 phosphorylation.[11]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Inhibitor This compound Inhibitor->JAK Inhibition GeneExpression Gene Expression Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding pSTAT_dimer->GeneExpression 5. Translocation & Transcription Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay (Western Blot) A1 Prepare Compound Dilutions A2 Add JAK2 Enzyme, Tracer, and Antibody A1->A2 A3 Incubate and Read TR-FRET Signal A2->A3 A4 Calculate IC50 Value A3->A4 End End A4->End B1 Treat Cells with Compound B2 Lyse Cells and Quantify Protein B1->B2 B3 SDS-PAGE and Membrane Transfer B2->B3 B4 Incubate with Antibodies B3->B4 B5 Detect and Analyze p-STAT Levels B4->B5 B5->End Start Start Start->A1 Start->B1

References

Comparative Cross-Reactivity Profiling of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of various derivatives of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile. The information is compiled from recent studies and aims to offer an objective overview of their performance as kinase inhibitors, supported by experimental data.

Introduction

4-Amino-1H-pyrazole-3-carbonitrile derivatives have emerged as a promising scaffold in the development of kinase inhibitors for various therapeutic areas, particularly in oncology. Their efficacy is often accompanied by off-target effects due to the conserved nature of the ATP-binding site across the human kinome. Understanding the cross-reactivity profile of these compounds is therefore crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide summarizes the available data on the inhibitory activities of these derivatives against a range of kinases.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of different 4-Amino-1H-pyrazole-3-carbonitrile derivatives as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Inhibitory Activity of 4-amino-(1H)-pyrazole Derivatives against JAK Kinases [1][2]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f 3.42.23.5
Ruxolitinib (Control) 97% inhibition at 20 nM99% inhibition at 20 nM95% inhibition at 20 nM
Staurosporine (Control) 321

Table 2: Inhibitory Activity of 1H-pyrazole-3-carboxamide Derivative 8t against a Panel of Kinases [3]

KinaseIC50 (nM)
FLT3 0.089
CDK2 0.719
CDK4 0.770
KDR/VEGFR2 Data not quantified, but inhibitory activity mentioned
ERK7 Data not quantified, but inhibitory activity mentioned
FLT1 Data not quantified, but inhibitory activity mentioned
FLT4 Data not quantified, but inhibitory activity mentioned
GSK3β Data not quantified, but inhibitory activity mentioned
FLT3 (ITD)-F691L mutant 0.6

Table 3: Inhibitory Activity of Pyrano[2,3-c]pyrazole Derivative 4j against AKT2/PKBβ [4][5]

KinaseIC50 (µM)
AKT2/PKBβ low micromolar activity

Table 4: Inhibitory Activity of 1-H-pyrazole-3-carboxamide Derivative 50 (FN-1501) against FLT3 and CDKs [6]

KinaseIC50 (nM)
FLT3 in the nanomolar range
CDK2 in the nanomolar range
CDK4 in the nanomolar range
CDK6 in the nanomolar range

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the literature for determining the kinase inhibitory activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration at which a compound inhibits 50% of the activity of a specific kinase (IC50).

  • Reagents and Materials :

    • Recombinant human kinases

    • Specific peptide substrates for each kinase

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplates (e.g., 384-well)

  • Procedure :

    • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase, peptide substrate, and test compound are added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection reagent and a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways that are often targeted by the this compound derivatives.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription STAT_P->Gene Induces Inhibitor 4-Amino-1-methyl-1h-pyrazole -3-carbonitrile Derivative Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound derivatives.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT/PKB PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrano[2,3-c]pyrazole Derivative Inhibitor->AKT Inhibits

Caption: The PI3K/AKT signaling pathway, a target for some pyrazole derivatives.

Experimental Workflow

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep Dispense Dispense Reagents into Microplate Prep->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent & Read Plate Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. The presented data highlights that derivatives based on this core can be engineered to target specific kinases, such as JAKs, FLT3, and CDKs, with high affinity. However, cross-reactivity with other kinases is a common feature, as demonstrated by the broad inhibitory profile of some compounds. This guide provides a snapshot of the current public knowledge. For a comprehensive understanding of a specific derivative's selectivity, a broad panel kinase screen is indispensable. The provided experimental protocols and workflow diagrams offer a foundational understanding of how such data is generated. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and assay conditions.

References

Safety Operating Guide

Safe Disposal of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, a compound frequently utilized in research and drug development.

Due to its chemical properties and associated hazards, this compound must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Adherence to the following procedures will ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Hazard Profile

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed[1]
Acute Toxicity, Dermal4Harmful in contact with skin[1]
Acute Toxicity, Inhalation4Harmful if inhaled[1]
Skin Corrosion/Irritation2Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1]
Specific target organ toxicity, single exposure3May cause respiratory irritation[1]

Given these hazards, appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times when handling this chemical. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, which typically employs high-temperature incineration. The following steps outline the process for preparing the chemical waste for collection.

1. Waste Segregation:

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect all non-contaminated, expired, or unused solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as weighing papers, pipette tips, and gloves, should be collected in a separate, sealed plastic bag and placed in the solid chemical waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste. Do not mix this waste with other incompatible waste streams.

2. Container Selection and Labeling:

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date when waste was first added to the container (accumulation start date) must also be clearly visible.

3. Waste Storage:

  • Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.

4. Request for Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collect: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Hazardous Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Pickup EHS/Licensed Contractor Pickup Storage_Area->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can minimize risks and contribute to a safe and environmentally responsible research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, making adherence to safety protocols critical. It is harmful if swallowed, inhaled, or in contact with skin; it causes skin and serious eye irritation; and it may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., disposable nitrile gloves).[4][5][6] A flame-resistant lab coat or impervious clothing should be worn to cover as much skin as possible.[2][4][7]Prevents skin contact, which can cause irritation and dermal toxicity.[1]
Respiratory Protection To be used if engineering controls are insufficient. A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs.[4][8]Protects against inhalation of harmful dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is maintained throughout the workflow. Operations should be conducted in a designated area equipped with appropriate safety measures.

1. Pre-Handling Preparations:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][7][8]

  • Safety Equipment Check: Ensure that a safety shower and an eyewash station are accessible and in good working order before beginning any work.[7][8]

  • PPE Donning: Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[9]

2. Handling the Chemical:

  • Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.[3][8]

  • Minimize Dust/Aerosol: Avoid any actions that could generate dust or aerosols.[3][10]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3][7]

3. Post-Handling Procedures:

  • Decontamination: Clean the work surface thoroughly after use.

  • PPE Removal: Remove contaminated clothing and gloves carefully, avoiding skin contact with the outer surface of the gloves.[9]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

Below is a workflow diagram illustrating the safe handling procedure.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Handle Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Skin/Eye Contact handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 dispose1 Dispose of Waste in Labeled Container handle3->dispose1 Proceed to Disposal dispose2 Decontaminate Work Area dispose1->dispose2 dispose3 Remove & Dispose of PPE dispose2->dispose3 end End dispose3->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure TypeFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][3][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a Poison Control Center or doctor immediately.[2][9]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material must be disposed of as hazardous chemical waste.[11] Under no circumstances should it be discharged into drains or mixed with regular trash.[8][11]

  • Containerization: Collect surplus material and residues in a dedicated, leak-proof, and clearly labeled container that is chemically compatible and kept securely closed.[11]

  • Contaminated Materials: All contaminated items, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste and disposed of accordingly. The first rinse of any contaminated glassware should also be collected as hazardous waste.[11]

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with the policies of your institution's Environmental Health & Safety (EHS) department and any local, regional, and national regulations.[3][11]

Quantitative and Physical Data

PropertyValueSource
Molecular Formula C₅H₆N₄PubChem[1]
Molecular Weight 122.13 g/mol PubChem[1]
Occupational Exposure Limits No data availableECHEMI[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.